Synthesis of Novel 1,4-Oxazepane Derivatives: A Comprehensive Technical Guide
Executive Summary & The MedChem Imperative 1,4-Oxazepanes—seven-membered non-fused heterocyclic rings containing oxygen and nitrogen in a 1,4-relationship—are highly privileged scaffolds in modern drug discovery. They of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The MedChem Imperative
1,4-Oxazepanes—seven-membered non-fused heterocyclic rings containing oxygen and nitrogen in a 1,4-relationship—are highly privileged scaffolds in modern drug discovery. They offer unique three-dimensional conformations that are critical for tuning the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of hit and lead molecules. While benzofused oxazepines are well-documented, the synthetic accessibility of non-fused, highly functionalized 1,4-oxazepanes has historically been a bottleneck.
This whitepaper details state-of-the-art methodologies for constructing novel 1,4-oxazepane derivatives, bridging high-throughput solid-phase library generation with scalable, atom-economic solution-phase syntheses. Emphasis is placed on the mechanistic causality behind reagent selection, thermal control, and stereochemical routing.
Strategic Modalities in Oxazepane Synthesis
Solid-Phase Synthesis (SPS) for High-Throughput Libraries
For structure-activity relationship (SAR) studies, solid-phase synthesis provides a streamlined approach to generate diverse libraries of chiral 1,4-oxazepane-5-carboxylic acids. By immobilizing an amino acid building block (e.g., Fmoc-L-Homoserine) onto a Wang or Rink Amide resin, chemists can perform sequential N-functionalization and alkylation. The critical innovation here is the use of a dual-action cleavage cocktail (TFA/Et₃SiH) that simultaneously removes the resin/protecting groups and drives spontaneous intramolecular lactonization[1].
Scalable Solution-Phase Synthesis for Core Building Blocks
When transitioning from discovery to process chemistry, SPS is economically unviable. A highly scalable alternative involves the reaction between N-Boc-2-aminoethanol and 3-chloro-2-(chloromethyl)prop-1-ene. Historically, this reaction suffered from severe exothermic foaming. By reversing the order of addition—generating the dianion of the aminoethanol prior to the introduction of the electrophile—chemists can suppress runaway reactions and achieve gram-scale yields of exo-methylene 1,4-oxazepanes, which serve as versatile entry points for downstream functionalization[2].
Conformationally Restricted Cyclizations for Labile Lactones
Synthesizing 1,4-oxazepane-2,5-diones (found in natural products like serratin) presents a unique thermodynamic challenge: carboxylic amides naturally adopt a trans-conformation, keeping the reactive termini too far apart for cyclization. Furthermore, the resulting lactone is highly labile. To circumvent this, a p-methoxybenzyl (PMB) protecting group is introduced at the nitrogen. The steric bulk of the PMB group forces the linear amino acid precursor into the requisite cis-conformation. Post-cyclization, the PMB group can be removed under mild conditions that preserve the delicate lactone ring[3].
Mechanistic Workflows
The following diagrams illustrate the logical progression of the two primary synthetic strategies discussed above.
Caption: Solid-phase synthesis workflow for chiral 1,4-oxazepane-5-carboxylic acids.
Caption: Scalable solution-phase synthesis of 6-functionalized 1,4-oxazepanes.
Validated Experimental Protocols
Protocol A: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids
This protocol utilizes a self-cleaving cyclization mechanism to generate highly pure libraries[4].
Resin Preparation & Deprotection: Swell Wang resin loaded with Fmoc-HSe(TBDMS)-OH in dichloromethane (DCM) for 20 minutes. Drain and treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
Causality: Piperidine acts as a mild base to selectively cleave the Fmoc carbamate, exposing the primary amine without disturbing the silyl ether.
N-Sulfonylation: React the resin with 2-nitrobenzenesulfonyl chloride (3 eq) and DIPEA (5 eq) in DMF for 2 hours. Wash thoroughly.
N-Alkylation (Finkelstein-Assisted): Add a solution of 2-bromoacetophenone (5 eq) and NaI (1 eq) in DMF. Agitate for 12 hours.
Causality: NaI catalyzes the reaction via the Finkelstein mechanism. The in situ generated iodoacetophenone is significantly more electrophilic, driving the alkylation of the sterically hindered sulfonamide[1].
Cleavage & Cyclization: Treat the dried resin with a cocktail of TFA/Et₃SiH.
Causality: TFA cleaves the ester linkage to the resin and removes the TBDMS group. Et₃SiH acts as a carbocation scavenger to prevent side reactions. The newly liberated hydroxyl group spontaneously attacks the activated carbonyl, driving lactonization to form the oxazepane ring[4].
Validation Checkpoint: Analyze the crude filtrate via RP-HPLC. The product will likely present as a mixture of inseparable diastereomers. Proceed to catalytic hydrogenation (Pd/C or PtO₂) to reduce the nitro group, which alters the polarity sufficiently to allow chromatographic separation of the major C2 R,S isomers[4].
Protocol B: Gram-Scale Synthesis of 6-Functionalized 1,4-Oxazepanes
Designed for process chemistry, prioritizing thermal control and atom economy[2].
Dianion Generation (Reverse Addition): Dissolve N-Boc-2-aminoethanol in anhydrous solvent and cool to < 0 °C. Add sodium hydride (NaH) portion-wise to generate the dianion.
Causality: Traditional protocols add the base to a mixture of both reagents, causing uncontrollable exothermic foaming. Pre-forming the dianion stabilizes the thermal profile and ensures complete deprotonation before the electrophile is introduced.
Controlled Cyclization: Dropwise add 3-chloro-2-(chloromethyl)prop-1-ene while maintaining the internal temperature below 0 °C. Stir for 1 hour at 5 °C, then warm to room temperature.
Validation Checkpoint: Monitor the internal temperature continuously. A spike above 10 °C indicates potential polymerization of the bis-electrophile. The protocol is self-validating when the exo-methylene intermediate precipitates cleanly upon warming.
Ruthenium-Catalyzed Oxidation: To access the 6-ketone building block, dissolve the exo-methylene intermediate in MeCN. Cool to 5 °C. Add RuCl₃ hydrate (catalytic) and NaIO₄ (stoichiometric) in water.
Causality: RuCl₃ acts as a highly selective catalytic oxidant, continuously regenerated by NaIO₄. This system selectively cleaves the exo-methylene double bond to yield the ketone without over-oxidizing the sensitive oxazepane core[2].
A straightforward approach for 4,7-disubstituted derivatives[5].
Precursor Preparation: Synthesize N-tethered bis-alcohols via standard substitution.
Etherification: Dissolve the precursor in p-dioxane. Add catalytic H₂SO₄.
Thermal Control: Carefully control the heating profile based on the R1 substituent nature.
Causality: The reaction proceeds via the formation of benzylic carbocations. Strict temperature control is critical; excessive heat drives intermolecular polymerization, whereas optimized temperatures selectively drive the intramolecular etherification to close the 7-membered ring[5].
Quantitative Data & Yield Comparisons
The following table summarizes the quantitative outcomes and strategic advantages of the discussed methodologies:
Synthetic Strategy
Key Reagents / Catalysts
Target Scaffold
Typical Yield
Stereoselectivity / Notes
Solid-Phase Synthesis
Fmoc-HSe(TBDMS)-OH, TFA/Et₃SiH
Chiral 1,4-oxazepane-5-carboxylic acids
10–50% (Overall)
Yields inseparable diastereomers initially; requires hydrogenation for ultimate separation[4].
The synthesis of non-fused 1,4-oxazepanes requires a rigorous understanding of the underlying thermodynamic and kinetic principles governing seven-membered ring formation. Whether utilizing the elegant self-cleaving lactonization of solid-phase synthesis for library generation, or employing reverse-addition dianion chemistry for the safe, gram-scale production of MedChem building blocks, the protocols detailed herein provide a robust, self-validating toolkit for drug discovery professionals. Future directions in this space will likely focus on asymmetric transition-metal catalysis to further expand the stereochemical diversity of these privileged scaffolds.
References
[3] The Journal of Organic Chemistry (ACS). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Available at:[Link]
[4] RSC Advances. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at:[Link]
[5] Current Organic Synthesis (Bentham Science). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Available at: [Link]
[2] ACS Publications. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available at: [Link]
In vitro evaluation of 6-Methylene-oxazepane hydrochloride
An In-Depth Technical Guide to the In Vitro Evaluation of 6-Methylene-oxazepane Hydrochloride Authored by: A Senior Application Scientist The exploration of novel chemical entities is the cornerstone of modern drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Evaluation of 6-Methylene-oxazepane Hydrochloride
Authored by: A Senior Application Scientist
The exploration of novel chemical entities is the cornerstone of modern drug discovery. The oxazepane scaffold, a seven-membered heterocyclic ring containing oxygen and nitrogen, has garnered significant interest due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific, yet under-explored, member of this family: 6-Methylene-oxazepane hydrochloride. The introduction of an exocyclic methylene group presents a unique structural motif that could confer novel pharmacological activities.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of 6-Methylene-oxazepane hydrochloride. As a Senior Application Scientist, the methodologies detailed herein are synthesized from established principles of pharmacology and toxicology, emphasizing not just the "how" but the "why" behind each experimental choice. Our objective is to provide a robust framework for elucidating the compound's preliminary safety and efficacy profile, a critical step in its journey from a laboratory curiosity to a potential therapeutic candidate.
The hydrochloride salt form generally confers improved solubility and stability in aqueous solutions, making it suitable for in vitro biological assays. The core 1,4-oxazepane ring is a non-aromatic, saturated heterocycle. The key feature is the exocyclic double bond at the 6-position, which introduces a site of potential reactivity and specific molecular interactions not present in saturated analogs.
Rationale for In Vitro Evaluation:
Given the documented biological activities of various oxazepine and oxazepane derivatives[1][2][3], a systematic in vitro evaluation of 6-Methylene-oxazepane hydrochloride is warranted. The primary objectives of this initial screening are to:
Establish a baseline cytotoxicity profile across various cell types.
Identify potential therapeutic areas by screening for specific biological activities (e.g., anticancer, antimicrobial).
Characterize its basic pharmacokinetic properties through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[4][5][6][7][8]
This tiered approach ensures a cost-effective and scientifically rigorous assessment, allowing for early go/no-go decisions in the drug discovery pipeline.
A Tiered In Vitro Evaluation Workflow
A logical, stepwise progression is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for 6-Methylene-oxazepane hydrochloride.
Caption: A tiered workflow for the in vitro evaluation of novel compounds.
Detailed Experimental Protocols
Tier 1: Foundational Assays
Rationale: Accurate determination of a compound's solubility is critical for preparing stock solutions and ensuring that observed biological effects are not due to compound precipitation.
Protocol:
Prepare a 10 mM stock solution of 6-Methylene-oxazepane hydrochloride in DMSO.
Create a series of dilutions from the stock solution in phosphate-buffered saline (PBS) at pH 7.4.
Incubate the dilutions at room temperature for 2 hours.
Analyze the samples by nephelometry or by centrifuging and measuring the concentration of the supernatant via UV-Vis spectrophotometry or LC-MS.
The highest concentration that remains in solution is determined as the kinetic solubility.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] This initial screen helps to identify the concentration range at which the compound exerts cytotoxic effects.
Protocol:
Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293 or normal fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
Compound Treatment: Prepare serial dilutions of 6-Methylene-oxazepane hydrochloride in the appropriate cell culture medium. Add the diluted compound to the cells, including a vehicle control (medium with the highest concentration of DMSO used).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining compound cytotoxicity.[9]
Tier 2: Efficacy Screening
Rationale: To explore the potential anticancer activity, the compound should be tested against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia). This can reveal selective cytotoxicity towards certain cancer types.[10][11]
Protocol:
The MTT or a similar viability assay (e.g., Resazurin) protocol is followed as described in 3.1.2.
A panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) is used.
A known anticancer drug (e.g., Doxorubicin) should be included as a positive control.
Data Presentation:
Cell Line
Tissue of Origin
IC50 of 6-Methylene-oxazepane HCl (µM)
IC50 of Doxorubicin (µM)
MCF-7
Breast Adenocarcinoma
Experimental Value
Experimental Value
A549
Lung Carcinoma
Experimental Value
Experimental Value
HCT116
Colorectal Carcinoma
Experimental Value
Experimental Value
HEK293
Normal Kidney
Experimental Value
Experimental Value
Rationale: Many heterocyclic compounds exhibit antimicrobial properties.[3][12][13] Determining the Minimum Inhibitory Concentration (MIC) is a standard method to quantify this activity.
Protocol:
Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
Inoculation: Add a standardized bacterial inoculum to each well.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Tier 3: Preliminary Safety and Pharmacokinetics (ADME)
Rationale: Early assessment of ADME properties is crucial to avoid late-stage failures in drug development.[4][7][8] These assays predict how a drug might be absorbed, distributed, metabolized, and excreted in the body.
Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes in the liver, which is a primary route of drug clearance.
Protocol:
Incubation: Incubate 6-Methylene-oxazepane hydrochloride (at a low concentration, e.g., 1 µM) with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance.
Rationale: The extent of binding to plasma proteins (like albumin) affects the free concentration of a drug available to exert its pharmacological effect.
Protocol:
Equilibrium Dialysis: Use a semi-permeable membrane to separate a buffer compartment from a plasma compartment.
Incubation: Add the compound to the plasma compartment and incubate until equilibrium is reached.
Analysis: Measure the concentration of the compound in both compartments using LC-MS/MS.
Calculation: Calculate the percentage of the compound bound to plasma proteins.
The in vitro evaluation framework presented here provides a comprehensive and logical pathway for the initial characterization of 6-Methylene-oxazepane hydrochloride. By systematically assessing its cytotoxicity, potential efficacy, and preliminary ADME profile, researchers can make informed decisions about the future development of this novel compound. The data generated from these studies will be invaluable for guiding subsequent medicinal chemistry efforts to optimize potency and drug-like properties, as well as for designing more complex in vivo studies. This rigorous, multi-tiered approach embodies the principles of modern drug discovery, maximizing the potential for success while efficiently managing resources.
References
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
Selvita. (n.d.). In vitro ADME. Retrieved from [Link]
Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]
BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]
MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]
MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
ACS Publications. (2026, February 28). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]
Scientific Reports. (n.d.). Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines. Retrieved from [Link]
Tikrit Journal of Pure Science. (2023, January 21). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]
Semantic Scholar. (2020, February 1). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. Retrieved from [Link]
ResearchGate. (2018, November 1). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]
PubMed. (2024, October 2). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. Retrieved from [Link]
European Journal of Modern Medicine and Practice. (2024, April). 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity EU. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of some Novel 1,3 Oxazepine derivatives from Vanillin Schiff's Bases. Retrieved from [Link]
PubMed. (2025, December 5). Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][4][7]oxazepine core. Retrieved from [Link]
Introduction: Navigating the Physicochemical Landscape of a Novel Oxazepane Derivative
An In-depth Technical Guide to the Solubility and Stability of 6-Methylene-oxazepane Hydrochloride 6-Methylene-oxazepane hydrochloride is a heterocyclic compound featuring a seven-membered oxazepane ring, an exocyclic me...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility and Stability of 6-Methylene-oxazepane Hydrochloride
6-Methylene-oxazepane hydrochloride is a heterocyclic compound featuring a seven-membered oxazepane ring, an exocyclic methylene group forming an enamine functionality, and a hydrochloride salt to enhance aqueous solubility. As with any novel chemical entity intended for pharmaceutical or research applications, a comprehensive understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation design and bioavailability to shelf-life and patient safety.[1][2]
This guide provides a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of 6-Methylene-oxazepane hydrochloride. In the absence of direct published literature for this specific molecule, this document leverages established principles of physical organic chemistry and pharmaceutical sciences. We will extrapolate from the known behavior of its core functional groups—enamines, cyclic ethers, and amine hydrochlorides—to propose a scientifically rigorous, field-proven approach to its characterization. The methodologies described herein are designed as self-validating systems, providing the user not just with protocols, but with the causal logic behind each experimental choice.
Predicted Physicochemical Profile: A Structure-Based Assessment
The chemical structure of 6-Methylene-oxazepane hydrochloride dictates its behavior. The key functionalities are:
The Hydrochloride Salt: The presence of the hydrochloride salt of the tertiary amine within the oxazepane ring is expected to confer significant aqueous solubility. The degree of solubility will likely be pH-dependent, decreasing as the pH of the medium approaches and surpasses the pKa of the parent amine, leading to the precipitation of the free base.
The Enamine Moiety: This is the most chemically reactive part of the molecule. Enamines are known to be susceptible to hydrolysis, particularly under acidic conditions, which cleaves the carbon-nitrogen double bond to yield a ketone and an amine.[3][4][5][6][7] This represents a probable primary degradation pathway.
The Oxazepane Ring: This cyclic ether-amine structure is generally stable but can be susceptible to oxidative degradation under harsh conditions.[8][9][10][11]
Based on this analysis, we can anticipate that the critical challenges in handling and formulating this compound will revolve around managing its hydrolytic stability and understanding its pH-solubility profile.
Part 1: Comprehensive Solubility Assessment
A thorough understanding of solubility is crucial for developing formulations and designing reliable biological assays.[12] We will describe the gold-standard shake-flask method for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution.[2][12][13][14]
Predicted Solubility Profile
The following table provides a qualitative prediction of solubility based on the molecule's structure.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
The hydrochloride salt and polar ether/amine functionalities will readily interact with protic solvents through hydrogen bonding and ion-dipole interactions.
Polar Aprotic
DMSO, Acetonitrile (ACN)
Moderate to High
Good dipole-dipole interactions are expected, though the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents.
Non-Polar
Hexane, Toluene
Low to Insoluble
The high polarity of the hydrochloride salt makes it energetically unfavorable to dissolve in non-polar environments.
Orbital shaker with temperature control (e.g., 25°C)
Centrifuge
0.45 µm syringe filters (ensure compatibility with the solvent)
Calibrated analytical balance
High-Performance Liquid Chromatography with UV detection (HPLC-UV) system
2. Step-by-Step Methodology:
Preparation: Add an excess amount of solid 6-Methylene-oxazepane hydrochloride (e.g., ~5 mg, accurately weighed) to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The key is to ensure undissolved solid remains at equilibrium.[12]
Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours. This duration is typically sufficient to reach thermodynamic equilibrium.[14] A preliminary time-point study (e.g., at 4, 8, and 24 hours) can be conducted to confirm that equilibrium is reached.
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.45 µm syringe filter into a clean vial. The filtration step removes any remaining microscopic particulate matter.
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions, along with a set of calibration standards prepared from a stock solution of known concentration, using a validated HPLC-UV method (see analytical section below).
Calculation: Determine the concentration of the saturated solution from the calibration curve. The solubility is reported in units of mg/mL or µg/mL.
Workflow for Thermodynamic Solubility Assessment
Caption: Predicted acid-catalyzed hydrolysis of 6-Methylene-oxazepane.
Part 3: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact drug from its degradation products and any process-related impurities.
[15]
Given the polar nature of the hydrochloride salt, RP-HPLC is the technique of choice.
[16]
Column Selection: A standard C18 column is a good starting point. However, for highly polar compounds that may have poor retention, a polar-endcapped C18 or a phenyl-hexyl column should be considered.
[17][18][19][20]* Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) will be necessary to separate the polar parent compound from potentially less polar degradation products. [17]The pH of the aqueous buffer is a critical parameter to control the ionization state of the amine and achieve good peak shape. A starting point could be a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) to ensure the tertiary amine is protonated.
Detection: UV detection is standard. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, which is a key component of validating a method as stability-indicating.
Identification of Degradants: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for identifying unknown degradation products formed during stress testing.
[21][22][23][24][25]
Causality: After running the degraded samples on the HPLC-UV system, the same method (with a volatile buffer like ammonium formate or acetate instead of phosphate) can be transferred to an LC-MS/MS system.
[24]* Mechanism: The mass spectrometer provides the molecular weight of the degradants. Tandem MS (MS/MS) involves fragmenting the parent ion of the degradant to obtain structural information, which allows for the confident elucidation of its chemical structure.
[22]
For any significant or novel degradation product, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. [26][27][28][29][30]NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Overall Analytical Workflow for Stability Assessment
Caption: Analytical workflow for forced degradation and stability assessment.
Conclusion
Characterizing the solubility and stability of a new chemical entity like 6-Methylene-oxazepane hydrochloride is a systematic, hypothesis-driven process. While direct data may be unavailable, a deep understanding of its constituent functional groups allows for the design of a comprehensive and scientifically sound evaluation program. The primary anticipated liabilities for this molecule are its pH-dependent solubility and its susceptibility to acid-catalyzed hydrolytic degradation via its enamine moiety.
By following the detailed protocols for solubility assessment, forced degradation, and the development of a stability-indicating analytical method outlined in this guide, researchers can generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of this compound for its intended application. This structured approach provides a clear and efficient path to navigating the essential physicochemical challenges in early-stage drug discovery and development.
References
Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
Lam, M. W., Tanguay, J. F., & Mabury, S. A. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(10), 3647-3653. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Cho, M. J., & D'Souza, P. E. (1987). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 76(4), 289-294. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
ResolveMass Laboratories. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]
Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Retrieved from [Link]
Journal of Natural Products. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Kumar, A., Singh, A., & Sharma, R. (2013). LC, MSn and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(6), 441-449. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
News-Medical. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]
University of Groningen. (2017, November 22). Hydrolysis of enamines. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis of enamines. Retrieved from [Link]
Rawat, T., & Pandey, I. P. (2015). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical Analysis, 5(2), 101-109. Retrieved from [Link]
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Singh, A., Kumar, A., & Sharma, R. (2013). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Chilean Chemical Society, 58(4), 2133-2139. Retrieved from [Link]
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]
Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]
University of Notre Dame. (n.d.). Small Molecule Characterization. Retrieved from [Link]
Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]
Chen, J. H., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15157-15167. Retrieved from [Link]
Charnwood Discovery. (n.d.). Kinetic Solubility. Retrieved from [Link]
Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9068-9075. Retrieved from [Link]
ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]
Li, J., Cai, S., Chen, J., Zhao, Y., & Wang, D. Z. (2014). Visible Light Induced Photocatalytic Conversion of Enamines into Amides. Synlett, 25(11), 1626-1628. Retrieved from [Link]
ResearchGate. (n.d.). Photochemistry of Enamines and Enaminones. Retrieved from [Link]
ResearchGate. (n.d.). Oxidative Degradation of Amine Solvents for CO2 Capture. Retrieved from [Link]
Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New amines for CO{sub 2} capture. II. oxidative degradation mechanisms. Retrieved from [Link]
European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]
Eide-Haugmo, I., et al. (2024). The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-13. Retrieved from [Link]
Semantic Scholar. (2015, January 26). Visible Light Induced Green Transformation of Primary Amines to Imines Using a Silicate Supported Anatase Photocatalyst. Retrieved from [Link]
ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]
The Ascending Scaffold: A Technical Guide to the Therapeutic Targeting of 1,4-Oxazepanes
For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, is an emerging and versatile framework in medicinal chemistry. Its inherent thr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, is an emerging and versatile framework in medicinal chemistry. Its inherent three-dimensional structure and synthetic tractability offer a compelling alternative to more conventional six-membered rings, such as morpholine, in the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets currently being explored for 1,4-oxazepane-based compounds. We will delve into the structure-activity relationships (SAR), provide detailed experimental protocols for synthesis and biological evaluation, and visualize the intricate signaling pathways and experimental workflows that underpin the therapeutic potential of this promising scaffold.
Introduction: The 1,4-Oxazepane Core - A New Frontier in Scaffold Diversity
In the landscape of drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Saturated heterocyclic scaffolds are foundational to this endeavor, and while six-membered rings have been a mainstay, their seven-membered counterparts, such as the 1,4-oxazepane ring system, are gaining significant traction.[1] The increased conformational flexibility of the 1,4-oxazepane ring allows for a more diverse spatial arrangement of substituents, which can lead to enhanced interactions with biological targets.[2] This guide will illuminate the potential of this scaffold by focusing on its application in targeting key proteins implicated in a range of pathologies.
Dopamine D4 Receptor: A Key Target for Neurological and Psychiatric Disorders
Therapeutic Rationale
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic system of the brain.[3] Its association with neuropsychiatric disorders, particularly schizophrenia, has made it a focal point for drug discovery efforts.[4] The development of selective D4 receptor ligands offers the potential for antipsychotic efficacy with a reduced risk of the extrapyramidal side effects commonly associated with D2 receptor antagonism.[4]
Structure-Activity Relationship (SAR) of 1,4-Oxazepane-Based D4 Ligands
A number of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated for their affinity for the dopamine D4 receptor.[4] Key SAR insights reveal that the nature and position of substituents on the 1,4-oxazepane ring and its appended moieties significantly influence binding affinity.
Substitution at the 2-position of the oxazepane ring with a small alkyl group, such as methyl (Compound 1b ), enhances affinity compared to the unsubstituted analog (Compound 1a ).[2]
Increasing the steric bulk at the 2-position with an ethyl group (Compound 1c ) leads to a decrease in affinity.[2]
The electronic nature of the substituent on the N-benzyl group is also critical, with a 4-chloro substituent (Compound 1a ) being generally favorable for binding.[2]
Experimental Protocols
A scalable and robust protocol for the synthesis of functionalized 1,4-oxazepanes has been developed, providing access to key intermediates for SAR studies.
Protocol for the Synthesis of tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate (Intermediate for further functionalization):
Reaction Setup: In a 10 L 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and argon inlet, add N-Boc-2-aminoethanol (500 g, 3.1 mol) and DMF (5 L).
Cooling: Cool the reaction mixture to -10 °C using a dry ice/acetone bath.
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 254.3 g, 6.4 mol) portion-wise, maintaining the internal temperature below -5 °C.
Stirring: Stir the resulting suspension at -10 °C for 1 hour.
Alkylation: Add 3-chloro-2-chloromethyl-1-propene (420 g, 3.4 mol) dropwise over 1 hour, keeping the temperature below 0 °C.
Warming and Quenching: Allow the reaction to warm to room temperature and stir for 16 hours. Cool the mixture to 0 °C and slowly add water (1 L) to quench the reaction.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 2 L).
Washing and Drying: Combine the organic layers and wash with brine (2 x 1 L), dry over anhydrous sodium sulfate, and filter.
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.
Materials:
HEK293 cells stably expressing the human dopamine D4 receptor.
[³H]Spiperone (specific activity ~70-90 Ci/mmol) as the radioligand.
Haloperidol as the reference compound for non-specific binding.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
96-well microplates.
Glass fiber filters.
Liquid scintillation cocktail and counter.
Procedure:
Membrane Preparation: Homogenize the HEK293 cells in ice-cold assay buffer and centrifuge at 48,000 x g for 20 minutes at 4 °C. Resuspend the pellet in fresh assay buffer.
Assay Setup: In a 96-well plate, add:
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (final concentration 0.2 nM), and 100 µL of membrane suspension.
Non-specific Binding: 50 µL of Haloperidol (final concentration 10 µM), 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.
Competition Binding: 50 µL of test compound (at various concentrations), 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.
Incubation: Incubate the plate at 25 °C for 60 minutes.
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling cascade.
Serotonin 5-HT1A Receptor: A Target for Anxiolytics and Antidepressants
Therapeutic Rationale
The serotonin 5-HT1A receptor is a subtype of serotonin receptor that is widely distributed throughout the central nervous system.[5] It functions as both a presynaptic autoreceptor, regulating serotonin release, and a postsynaptic receptor, modulating neuronal activity.[6] Agonists of the 5-HT1A receptor have demonstrated anxiolytic and antidepressant properties, making this receptor a key target for the treatment of mood and anxiety disorders.[7]
SAR of 1,4-Oxazepane-Based 5-HT1A Agonists
Derivatives of 1,4-benzoxazepine, which contain a 1,4-oxazepane ring fused to a benzene ring, have been investigated as selective 5-HT1A receptor agonists.[8]
The introduction of an electron-withdrawing chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) enhances affinity for the 5-HT1A receptor.[2]
An electron-donating methoxy group at the same position (Compound 2c ) results in a slight decrease in affinity compared to the unsubstituted analog (Compound 2a ).[2]
Replacing the oxygen atom in the oxazepine ring with a sulfur atom (thiazepane analog, Compound 2d ) leads to a significant reduction in binding affinity, highlighting the importance of the oxygen heteroatom.[2]
The protocol for the 5-HT1A receptor binding assay is analogous to the dopamine D4 receptor assay described in section 2.3.2, with the following modifications:
Cell Line: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HeLa cells).
Radioligand: Use [³H]8-OH-DPAT as the radioligand.
Non-specific Binding: Use 10 µM of 5-HT or buspirone to determine non-specific binding.
Nitric Oxide Synthases (NOS): Targeting Inflammation and Neurological Disorders
Therapeutic Rationale
Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes.[1] It is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[9] Overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions, respectively.[10] Therefore, selective inhibition of these isoforms is a promising therapeutic strategy.
SAR of 1,4-Oxazepane-Based NOS Inhibitors
A series of 3- and 5-imino-1,4-oxazepane analogs have been evaluated as inhibitors of human nNOS and iNOS.[11]
The position of the imino group influences inhibitory activity, with the 3-imino analogs generally being more potent than the 5-imino analogs.
The presence of a methyl group on the imino nitrogen (Compounds 3b and 3d ) enhances the inhibitory activity against nNOS compared to the unsubstituted analogs.[2]
All tested 1,4-oxazepane derivatives show significant selectivity for nNOS over iNOS.[2]
Objective: To determine the inhibitory activity (IC50) of test compounds against nNOS and iNOS.
Materials:
Recombinant human nNOS and iNOS enzymes.
L-Arginine (substrate).
NADPH.
Calmodulin (for nNOS activation).
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
Assay Buffer: 50 mM HEPES, pH 7.4.
96-well microplates.
Procedure:
Enzyme Reaction: In a 96-well plate, combine the assay buffer, enzyme (nNOS or iNOS), L-arginine, NADPH, and calmodulin (for nNOS).
Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a control with no inhibitor.
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
Griess Reaction: Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
Color Development: Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite, a stable breakdown product of NO.
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition of NOS activity for each concentration of the test compound and determine the IC50 value.
Histone Methyltransferase G9a: An Epigenetic Target
Therapeutic Rationale
G9a (also known as EHMT2) is a histone methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[12] These epigenetic marks are generally associated with transcriptional repression.[12] Overexpression of G9a has been implicated in various cancers, making it an attractive therapeutic target.[13] While the exploration of 1,4-oxazepane scaffolds as G9a inhibitors is an emerging area, the structural diversity of this scaffold makes it a promising starting point for the design of novel epigenetic modulators.
Experimental Protocol: G9a Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of test compounds against G9a.
Materials:
Recombinant human G9a enzyme.
Histone H3 peptide substrate.
S-adenosylmethionine (SAM) as the methyl donor.
Antibody specific for H3K9me2.
Secondary antibody conjugated to a detection molecule (e.g., HRP).
Chemiluminescent or fluorescent substrate.
Assay Buffer.
384-well plates.
Procedure (AlphaLISA format):
Enzyme Reaction: In a 384-well plate, combine the G9a enzyme, biotinylated histone H3 peptide substrate, and the test compound at various concentrations.
Initiation: Initiate the reaction by adding SAM.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Detection: Add a mixture of streptavidin-coated donor beads and anti-H3K9me2 antibody-conjugated acceptor beads.
Incubation: Incubate in the dark at room temperature for 60 minutes.
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the G9a activity.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
G9a Signaling and Function
Caption: Role of G9a in epigenetic regulation and cancer.
General Experimental Workflow
The discovery and development of novel 1,4-oxazepane-based therapeutics follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A generalized workflow for drug discovery and development.
Conclusion
The 1,4-oxazepane scaffold represents a compelling and underexplored area of chemical space with significant potential for the development of novel therapeutics. Its unique structural features offer advantages in achieving desired potency and selectivity for a range of important biological targets. As synthetic methodologies continue to advance and our understanding of the structure-activity relationships of 1,4-oxazepane derivatives deepens, we can anticipate the emergence of new clinical candidates based on this versatile scaffold, addressing unmet medical needs in neurology, psychiatry, inflammation, and oncology.
References
Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PMC. [Link]
JoVE. (2023, April 30). Video: Nitric Oxide Signaling Pathway. [Link]
Pfeiffer, S., Mayer, B., & Hemmens, B. (1999). Nitric oxide synthases: regulation and function. PMC. [Link]
Van Craenenbroeck, K., Vanhoenacker, P., & Haegeman, G. (2005). The dopamine D4 receptor: biochemical and signalling properties. PMC. [Link]
Albert, P. R., & Le François, B. (2010). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]
Farieri, N., Wigh, A., & Fiondella, C. G. (2020). The Histone Methyltransferase G9a Controls Axon Growth by Targeting the RhoA Signaling Pathway. PubMed. [Link]
de Boer, P., Timmers, M., & Westerink, B. H. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]
Zhang, J., Chen, J., & Li, J. (2018). Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer. PubMed. [Link]
Kato, S., Hayashi, H., & Tanaka, M. (2020). Gain-of-Function Genetic Alterations of G9a Drive Oncogenesis. Cancer Discovery. [Link]
Borroto-Escuela, D. O., & Fuxe, K. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Molecular Neuroscience. [Link]
Bradley, E., & Steinert, J. R. (2021). Nitric Oxide Signaling in the Auditory Pathway. Frontiers in Synaptic Neuroscience. [Link]
Krishnan, H., & Parnaik, V. K. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. [Link]
Casciello, F., & Al-Dhaheri, M. (2017). Functional Role of G9a Histone Methyltransferase in Cancer. PMC. [Link]
Chen, Y., & Wang, Y. (2024). G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications. MDPI. [Link]
de Boer, P., Timmers, M., & Westerink, B. H. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. [Link]
Woods, A. S., & Ferré, S. (2010). The dopamine D4 receptor, the ultimate disordered protein. PMC. [Link]
Woods, A. S., & Ferré, S. (2010). (PDF) The dopamine D4 receptor, the ultimate disordered protein. ResearchGate. [Link]
Patsnap Synapse. (2024, June 21). What are 5-HT1A receptor agonists and how do they work?. [Link]
Nakane, M., & Sowin, T. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. PubMed. [Link]
Kamei, K., & Tatsuoka, T. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. [Link]
Caron, I., & Cacciatore, I. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. AIR Unimi. [Link]
Wenz, C., & Kazmaier, U. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. [Link]
Cacciatore, I., & Pinnen, F. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]
Cacciatore, I., & Pinnen, F. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]
ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]
Figshare. (2009, February 12). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. [Link]
Algohary, A. M., & Hassan, A. A. (2021). Novel phospha-oxazepinoquinazolinyl derivatives of ibuprofen as nitric oxide synthase inhibitors: Synthesis and biological evaluation. Arabian Journal of Chemistry. [Link]
Medina-Franco, J. L., & Chávez-Hernández, A. L. (2020). Towards the understanding of the activity of G9a inhibitors: an activity landscape and molecular modeling approach. PubMed. [Link]
Campiani, G., & Butini, S. (2013). Synthesis and structure-activity relationship studies in serotonin 5-HT(1A) receptor agonists based on fused pyrrolidone scaffolds. PubMed. [Link]
Gahman, T. C., & Hassig, C. A. (2011). Identification and SAR of selective inducible nitric oxide synthase (iNOS) dimerization inhibitors. PubMed. [Link]
ChemRxiv. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]
Cambridge Open Engage. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]
Pollock, R. M., & Kephart, S. (2013). Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a. PMC. [Link]
Application Notes & Protocols: Strategic Functionalization of the 1,4-Oxazepane Scaffold for Drug Discovery
Abstract The 1,4-oxazepane ring system, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, positioned at the structural intersection of the well-explored morpholine, azepane, and dia...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,4-oxazepane ring system, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, positioned at the structural intersection of the well-explored morpholine, azepane, and diazepine motifs.[1][2][3] Despite its potential, its exploration has been hampered by a lack of robust and scalable synthetic routes, leaving a significant gap between its potential and practical application in drug discovery programs.[1][2][3] This guide provides a detailed technical overview and field-proven experimental protocols for the strategic functionalization of the 1,4-oxazepane core. We move beyond simple synthesis, focusing on methodologies that enable the creation of diverse compound libraries for structure-activity relationship (SAR) studies. The protocols herein are designed to be self-validating and are grounded in established, peer-reviewed literature to ensure reliability and reproducibility for researchers in medicinal chemistry and drug development.
Introduction: The 1,4-Oxazepane Scaffold in Medicinal Chemistry
The unique three-dimensional architecture of the 1,4-oxazepane ring imparts desirable physicochemical properties, making it a valuable building block for novel therapeutic agents.[4] Its non-planar, flexible conformation allows for the precise spatial presentation of substituents, which is critical for optimizing interactions with biological targets. Derivatives have shown significant potential as ligands for dopamine receptors, highlighting their relevance in developing treatments for neurological and psychiatric disorders.[4][5]
The primary challenge in harnessing this scaffold lies in its synthetic accessibility and subsequent functionalization. Medium-sized rings, such as this seven-membered system, often present synthetic difficulties due to entropic factors and transannular strain.[2] This guide addresses this challenge by focusing on a robust strategy: the synthesis of a versatile, functionalized 1,4-oxazepane core that serves as a flexible entry point for a wide array of chemical modifications.
Strategic Approach: Functionalization via a Ketone Intermediate
A highly effective strategy for diversifying the 1,4-oxazepane scaffold begins with the large-scale synthesis of a ketone-functionalized intermediate, such as tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. This ketone serves as a versatile chemical handle, allowing for a multitude of subsequent transformations at the C6-position. This approach provides a centralized pathway to a diverse mini-library of analogs, significantly enriching the medicinal chemistry toolbox.[2]
The diagram below illustrates the central role of the ketone intermediate in accessing a variety of functionalized 1,4-oxazepane derivatives.
Caption: Central role of the ketone intermediate in diversifying the 1,4-oxazepane scaffold.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key transformations. These are based on robust, scalable procedures reported in the literature.[2]
Protocol 3.1: Synthesis of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (Ketone Intermediate)
This protocol describes the oxidative cleavage of the corresponding 6-methylene precursor to yield the target ketone. The use of a ruthenium(III) chloride catalyst with sodium periodate as the stoichiometric oxidant provides an efficient and scalable method.
Rationale: This two-step process, starting from a readily accessible alkene, establishes the key ketone functionality. Careful control of temperature during the oxidative cleavage is critical to prevent over-oxidation and ensure high yields.[2]
In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, dissolve sodium periodate (150 mmol, 3 eq.) in a mixture of deionized water (100 mL) and acetonitrile (100 mL).
Cool the solution to 5 °C. To this, add ruthenium(III) chloride hydrate (2.5 mmol, 0.05 eq.).
Prepare a solution of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (50 mmol, 1 eq.) in acetonitrile (10 mL).
Add the alkene solution dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0 and 10 °C. Use an isopropanol/liquid N₂ bath for efficient cooling.
After the addition is complete, stir the reaction mixture for 1 hour at 5 °C.
Remove the cooling bath, allow the mixture to warm to room temperature, and continue stirring for an additional 4 hours. A precipitate will form.
Work-up and Purification:
Filter the resulting precipitate and wash it thoroughly with MTBE (2 x 500 mL).
Transfer the filtrate to a separatory funnel, dilute with water (3 L), and extract with MTBE (3 x 2 L).
Combine the organic phases and wash sequentially with brine (2 L), 2 M aqueous Na₂SO₃ solution (2 x 2 L), and finally water (2 L).
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
The crude material can be further purified by distillation under reduced pressure to yield the title compound as a colorless liquid that solidifies upon standing.
Protocol 3.2: N-Functionalization via Reductive Amination
Following N-Boc deprotection of the 1,4-oxazepane core, the resulting secondary amine is a prime site for introducing diversity. Reductive amination is a powerful and reliable method for forming C-N bonds, allowing for the installation of a wide range of alkyl and aryl groups.[6]
Rationale: This one-pot procedure involves the formation of an iminium ion intermediate from the secondary amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is preferred as it is less sensitive to acidic conditions (often used to catalyze imine formation) and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[6]
Caption: Step-by-step workflow for the N-functionalization of 1,4-oxazepanes via reductive amination.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a stirred solution of the deprotected 1,4-oxazepane (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in DCE (0.2 M), add a catalytic amount of acetic acid (e.g., 0.1 eq.), if required, to facilitate iminium formation.
Cool the mixture to 0 °C in an ice bath.
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS until the starting amine is consumed.
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous phase).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-functionalized 1,4-oxazepane.
Parameter
Typical Value
Rationale/Reference
Reducing Agent
NaBH(OAc)₃
Selective for iminium ions, stable in mild acid.[6]
Solvent
DCE or DCM
Aprotic, non-reactive solvent for this transformation.
Stoichiometry
1.5 eq. of reductant
Ensures complete conversion of the intermediate iminium ion.
Work-up
Aqueous NaHCO₃ quench
Neutralizes the acid catalyst and quenches excess reductant.
Conclusion
The 1,4-oxazepane scaffold represents a promising yet underutilized structural motif in drug discovery. The synthetic scarcity that has historically limited its use can be overcome through scalable, optimized protocols.[1][2] By establishing a robust pathway to a versatile ketone intermediate, researchers can unlock access to a rich chemical space through a variety of subsequent functionalization reactions. The detailed protocols for C6- and N4-functionalization provided in this guide offer reliable and reproducible methods for generating diverse libraries of 1,4-oxazepane derivatives, thereby enabling the comprehensive exploration of their therapeutic potential.
References
Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
BenchChem. (2025). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. BenchChem Technical Guides.
Kaliberda, O., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
Various Authors. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
Lagersted, A., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
Various Authors. (2017).
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
Technical Support Center: Synthesis of 6-Methylene-oxazepane Hydrochloride
Welcome to the technical support center for the synthesis of 6-Methylene-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 6-Methylene-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Final Product
Question: My overall yield for 6-Methylene-oxazepane hydrochloride is significantly lower than expected. How can I identify the bottleneck and improve it?
Answer: Low overall yield can stem from inefficiencies in either the formation of the N-Boc protected intermediate or the final deprotection step. A systematic approach is required to pinpoint the issue.
Step A: Analyze the Cyclization to Form the Boc-Protected Intermediate
The formation of the seven-membered oxazepane ring is often the most challenging step.[1][2] Low yields here are common if conditions are not optimized.
Potential Causes & Solutions:
Inefficient Cyclization: The intramolecular reaction to form a seven-membered ring can be slow and compete with intermolecular side reactions.
Solution: Ensure the reaction is run under high-dilution conditions. This favors the intramolecular pathway by reducing the probability of reactive ends of two different molecules interacting. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Steric Hindrance: The precursors' structure, especially with substitutions, can influence the reactivity of the scaffold due to steric effects and transannular interactions.[1][2]
Solution: While the core structure is set, understanding its steric profile is key. For substituted precursors, reaction times may need to be extended, or a more reactive catalytic system might be necessary.
Reagent Purity: The purity of starting materials is critical. Impurities can introduce competing reactions or poison catalysts.[3]
Solution: Ensure all starting materials are of high purity. If necessary, purify reagents before use. For instance, ensure solvents are anhydrous, as water can interfere with many organometallic reagents or strong bases used in cyclization.[3]
Step B: Analyze the Boc-Deprotection and Salt Formation
This step involves treating the N-Boc protected intermediate with a strong acid, typically HCl, to yield the final hydrochloride salt.
Potential Causes & Solutions:
Incomplete Deprotection: The tert-butoxycarbonyl (Boc) group removal may be incomplete.
Solution: Monitor the reaction via TLC by staining for the Boc group (e.g., with ceric ammonium molybdate) and the free amine. If the reaction is stalled, consider increasing the concentration of HCl or extending the reaction time. A common method involves stirring the N-Boc intermediate in a solution of HCl in diethyl ether or dioxane.[1]
Product Loss During Work-up: The hydrochloride salt's solubility can lead to losses during precipitation and washing.
Solution: Ensure the solvent used for precipitation (e.g., diethyl ether) renders the hydrochloride salt completely insoluble.[3] Keep the precipitation mixture cold to minimize solubility. Wash the final product with a minimal amount of cold solvent to remove impurities without dissolving the product.[3]
Troubleshooting Flowchart for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low yields.
Caption: A step-by-step guide to troubleshooting low yield.
Issue 2: Formation of Unidentified Byproducts
Question: My final product shows significant impurities in the NMR and LC-MS analysis. What are the likely side reactions?
Answer: Byproduct formation is common and can usually be traced back to the reactivity of the methylene group or intermolecular reactions.
Potential Causes & Solutions:
Oligomerization/Polymerization: Under conditions that do not favor intramolecular cyclization (e.g., high concentration), intermolecular reactions can lead to dimers and oligomers.
Solution: As mentioned, employ high-dilution conditions for the cyclization step. This is the most effective way to suppress intermolecular side reactions.
Isomerization or Rearrangement: Depending on the synthetic route, the exocyclic double bond could potentially isomerize. Gold-catalyzed methods, for instance, can proceed through different carbene or non-carbene pathways that could lead to different isomers if not properly controlled.[4]
Solution: Strictly adhere to the optimized reaction temperature and catalyst system. Characterize the byproduct to understand its structure, which will provide clues to the undesired reaction pathway. If using a gold catalyst, the choice of ligands (e.g., XPhos) is critical for selectivity.[4]
Issue 3: Difficulties with Purification
Question: I am struggling to isolate the pure hydrochloride salt. The precipitation is incomplete, or I get an oil instead of a solid.
Answer: Isolation issues with hydrochloride salts are often related to solvent choice and residual moisture.
Potential Causes & Solutions:
Incorrect Solvent for Precipitation: The hydrochloride salt may have some solubility in the chosen solvent.
Solution: Diethyl ether is a common and effective choice for precipitating amine hydrochloride salts.[1][3] If the product remains oily, try triturating with fresh, cold ether. Sometimes, adding a co-solvent like hexane can help induce precipitation.
Presence of Water: Even trace amounts of water can interfere with precipitation, sometimes leading to the formation of hydrates or oils.
Solution: Ensure the Boc-protected intermediate is completely dry before the deprotection step. Use anhydrous HCl solutions (e.g., HCl in dioxane or diethyl ether) for the reaction. All glassware should be thoroughly dried.[3]
Emulsion During Work-up: If an aqueous work-up is performed, emulsions can form, making phase separation difficult.
Solution: To break an emulsion, adding a small amount of a saturated brine solution can help by increasing the ionic strength of the aqueous phase.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 6-Methylene-oxazepane hydrochloride?
Answer: A common and effective strategy involves a multi-step synthesis. The core of this approach is the intramolecular cyclization to form the 1,4-oxazepane ring, followed by the removal of a protecting group to yield the final hydrochloride salt. The lack of reliable and scalable synthetic routes has historically hindered the exploration of 1,4-oxazepanes, but recent optimizations have made this more robust.[1][2]
The general workflow is as follows:
Caption: General synthetic workflow for 6-Methylene-oxazepane hydrochloride.
Q2: What are the critical parameters for synthesizing the Boc-protected intermediate?
Answer: The synthesis of tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate is a key step where yield is often determined. Based on optimized protocols for similar structures, several parameters are critical.[1]
Parameter
Recommended Condition
Rationale & Justification
Precursor
Methyl-substituted or unsubstituted precursors can be used.
The choice of precursor affects steric hindrance and may require adjustments to reaction time. Unsubstituted precursors generally lead to higher yields.[1]
Reaction Type
Classical Heterocyclization
This method has been optimized for robust, multigram synthesis.[1][2]
Solvent
Anhydrous, non-protic solvent (e.g., THF, DCM).
Prevents side reactions involving water and effectively solubilizes the precursors and reagents.
Temperature
Varies with precursor; often requires heating.
Provides the activation energy for the cyclization. Must be carefully controlled to avoid decomposition or side reactions.
Concentration
High dilution.
Favors the desired intramolecular cyclization over intermolecular polymerization.
Note: The yields for various substituted tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylates can range from 15% to over 37%, highlighting the impact of substitution patterns on the reaction efficiency.[1]
Q3: How is the final hydrochloride salt typically formed and characterized?
Answer: The final step is the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.
Protocol: A mixture of the N-Boc protected intermediate is stirred with a solution of HCl in a solvent where the salt is insoluble, such as diethyl ether (2.0 M) or dioxane.[1] The reaction is typically run at room temperature for a few hours. The resulting precipitate is then filtered, washed with fresh solvent, and dried.[1]
Characterization: The final product should be characterized to confirm its identity and purity.
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and absence of the Boc group (the large singlet at ~1.4 ppm for the t-butyl group should disappear).
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the free base and assess the purity of the sample.
Melting Point: To check for purity against a reference value.
Q4: Are there alternative synthetic routes to the 1,4-oxazepane scaffold?
Answer: Yes, alternative methods are being developed to access this important heterocyclic scaffold. One notable approach is the Gold(I)-catalyzed intramolecular cycloisomerization of alcohol-tethered vinylidenecyclopropanes.[4] This method can form seven-membered oxazepane rings through a carbene-mediated process, especially when the carbon chain length is extended.[4] While potentially offering a different substrate scope and milder conditions, this route may present its own challenges regarding catalyst cost and selectivity between competing carbene and non-carbene pathways.[4]
References
Kaliberda, O., Leha, D., Peredrii, V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
Wang, J., et al. (2023). Gold(I)
Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
BenchChem. (2025). Troubleshooting low yield in Bdpc hydrochloride synthesis. BenchChem.
BenchChem. (2025). Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. BenchChem.
Smolecule. (2026). Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis. Smolecule.
Troubleshooting poor peak shape in HPLC of 1,4-oxazepanes
Technical Support Center: Troubleshooting HPLC of 1,4-Oxazepanes Introduction: The "Oxazepane Paradox" Welcome to the technical support hub. You are likely here because your 1,4-oxazepane derivative—a pharmacologically a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting HPLC of 1,4-Oxazepanes
Introduction: The "Oxazepane Paradox"
Welcome to the technical support hub. You are likely here because your 1,4-oxazepane derivative—a pharmacologically active 7-membered heterocycle—is defying standard chromatographic logic.
The 1,4-oxazepane scaffold presents a dual challenge:
Chemical Basicity: The nitrogen at position 4 is a secondary or tertiary amine (typically pKa ~9–10), making it prone to severe silanol interactions.
Conformational Dynamism: Unlike stable 6-membered morpholines, the 7-membered oxazepane ring is flexible. It undergoes "ring-flipping" (interconversion between twist-chair/boat forms) at rates often comparable to the chromatographic timescale.
This guide moves beyond generic advice to address these specific molecular behaviors.
Part 1: The Diagnostic Triage
Before changing your mobile phase, you must categorize the peak deformation. Use this decision matrix to identify your root cause.
Symptom A: The "Shark Fin" (Tailing)
Observation: The peak rises sharply but trails off slowly (Asymmetry Factor > 1.5).
Primary Suspect:Silanol Interactions .[1][2] The protonated amine is ion-exchanging with anionic silanols on the silica surface.
Symptom B: The "Camel Hump" or "Plateau" (Splitting/Broadening)
Observation: The peak is split, has a shoulder, or is unusually broad without significant tailing.
Primary Suspect:Dynamic Conformational Interconversion . The molecule is flipping shapes during its travel through the column.
Part 2: Troubleshooting Guides (Q&A Format)
Category 1: Dealing with Silanol Activity (Tailing)
Q: I am using a standard C18 column with a Formic Acid/Water/Acetonitrile gradient. Why is my tailing so severe?
A: At pH 2.5–3.0 (typical for formic acid), your oxazepane nitrogen is fully protonated (
), acting as a cation. While modern "Type B" silica is pure, residual silanols () can still exist or generate over time. The electrostatic attraction between the cationic amine and anionic silanol causes the tailing.
The Fix (Protocol A - The pH Switch):
You have two "Safe Zones" for basic heterocycles. Move your method to one of them:
The "Suppression" Zone (Low pH + Ionic Strength):
Action: Add an ion-pairing reagent or increase ionic strength. Replace 0.1% Formic Acid with 0.1% Trifluoroacetic Acid (TFA) .
Why: TFA provides a low pH (keeping silanols protonated/neutral) and the trifluoroacetate anion pairs with the protonated amine, masking its charge.
Warning: TFA can suppress MS signals. If using MS, use Ammonium Formate (10–20 mM) buffered to pH 3.0 instead.
The "Neutralization" Zone (High pH):
Action: Use a high-pH stable column (e.g., Hybrid Particle Technology) and run at pH 10.5 (using Ammonium Hydroxide or Ammonium Bicarbonate).
Why: The pKa of 1,4-oxazepane is ~10.[3][4] At pH 10.5, the molecule is neutral (
). Neutral molecules do not interact with silanols. This often yields the sharpest peaks for this class of compounds.
Category 2: The Dynamic Peak (Splitting/Broadening)
Q: My peak looks like a failed chiral separation (split), but my molecule is achiral. Is my column voided?
A: If other peaks in the chromatogram are sharp, your column is fine. You are likely observing Dynamic HPLC . The 7-membered ring exists in two enantiomeric conformations (e.g., M and P helicity).
Scenario: If the energy barrier to ring inversion is ~10–15 kcal/mol, the flip occurs on the order of seconds/minutes—exactly the time the molecule spends in the column.
Result: You see a "bridge" or saddle between two peaks because the molecule spends part of the time as Conformer A and part as Conformer B, which have slightly different selectivities.
The Fix (Protocol B - The Temperature Stress Test):
Temperature is the switch that controls the speed of interconversion.
Run a Temperature Gradient: Inject the sample at 25°C, 40°C, and 60°C.
Analyze Results:
Coalescence (Hotter = Sharper): As you heat the column, the ring flipping becomes so fast that the column "sees" only one average structure. The peak will merge into a single, sharp band. Recommendation: Run the method at 50–60°C.
Separation (Colder = Distinct): If you cool the column (e.g., 10°C), the flipping slows down, and you may resolve the two conformers completely (appearing as two distinct peaks).
Part 3: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for Oxazepane peak issues.
Caption: Decision tree distinguishing chemical interactions (tailing) from physical dynamics (splitting).
Part 4: Summary Data & Reference Protocols
Table 1: Mobile Phase Modifiers for 1,4-Oxazepanes
1,4-Oxazepane Cyclization: Technical Support & Optimization Center
Welcome to the Technical Support Center for 1,4-oxazepane synthesis. Seven-membered heterocycles like 1,4-oxazepanes occupy a privileged chemical space at the interface of diazepane, morpholine, and azepane scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,4-oxazepane synthesis. Seven-membered heterocycles like 1,4-oxazepanes occupy a privileged chemical space at the interface of diazepane, morpholine, and azepane scaffolds. However, their synthesis is notoriously difficult due to entropic penalties (the low probability of chain terminals meeting) and enthalpic barriers (transannular strain)[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help drug development professionals optimize 1,4-oxazepane cyclization.
Reaction Pathways & Cyclization Strategies
Logical workflow for 1,4-oxazepane cyclization strategies and intermediate states.
Troubleshooting & FAQs
Q1: Why does my base-mediated cyclization of N-Boc amino alcohols with dichlorides result in uncontrolled foaming and low yields during multigram scale-up?A1: Uncontrolled foaming is caused by a rapid, exothermic deprotonation event combined with hydrogen gas evolution. The classical protocol involves premixing sodium hydride with the dichloride, followed by the addition of the N-Boc alcohol. On a multigram scale, this sequence leads to thermal runaway, causing the reaction mixture to overflow and severely complicating the procedure[2].
Optimization Strategy: Reverse the order of reagent addition. First, generate the dianion by reacting the N-Boc alcohol with sodium hydride at −10 °C. Wait for hydrogen evolution to cease (self-validating step for complete deprotonation). Then, add the dichloride dropwise while maintaining the internal temperature below 0 °C. This sequence increases the reaction rate, improves thermodynamic controllability, and completely eliminates foaming[2].
Q2: My intramolecular Mitsunobu reaction is yielding predominantly intermolecular dimers instead of the 7-membered 1,4-oxazepane ring. How can I favor cyclization?A2: Seven-membered ring closures are kinetically slower than intermolecular side reactions. If the nucleophile (e.g., an amine) is not sufficiently acidic, or if the linear precursor's conformation does not bring the reactive ends into proximity, intermolecular oligomerization dominates[3].
Optimization Strategy:
Increase Nucleophile Acidity: Use an N-nosyl (2-nitrobenzenesulfonyl) or N-sulfonamide group to lower the pKa of the NH, making it a highly reactive nucleophile for the Mitsunobu displacement.
Exploit the Thorpe-Ingold Effect: Introduce gem-dimethyl groups on the carbon chain. This restricts the conformational degrees of freedom, pre-organizing the molecule and rendering a thermodynamically unfavorable cyclization viable[2].
High Dilution: Run the reaction at concentrations ≤0.01 M to statistically suppress intermolecular collisions.
Q3: I am attempting to synthesize 1,4-oxazepane-2,5-diones from N-acyl amino acids, but the head-to-tail cyclization fails entirely. What is preventing the ring closure?A3: Carboxylic amides possess a strong thermodynamic preference for the trans-conformation. This conformation points the reactive chain terminals away from each other, making the transition state for a 7-membered ring closure geometrically impossible[1].
Optimization Strategy: Introduce rotational restriction. By utilizing a removable N-protecting group like a p-methoxybenzyl (PMB) group, or by applying pseudoprolines (serine-derived oxazolidines), you disrupt the trans-amide preference. This forces the linear amino acid precursor into a cis-like conformation, aligning the reactive centers for successful cyclization[1].
Q4: How can I efficiently generate a diverse library of chiral 1,4-oxazepane derivatives for SAR (Structure-Activity Relationship) studies without tedious chromatography?A4: Solution-phase synthesis of medium-sized rings often requires extensive purification to separate unreacted linear precursors and intermolecular dimers.
Optimization Strategy: Utilize a solid-phase synthesis workflow. Immobilize an Fmoc-protected amino acid (e.g., Fmoc-Homoserine) onto a Wang or Rink Amide resin. Perform N-sulfonylation and N-alkylation on the solid support. Finally, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid in DCM). The TFA simultaneously cleaves the molecule from the resin and triggers spontaneous intramolecular lactonization to form the 1,4-oxazepane core, yielding high-purity crude products[4].
Quantitative Data: Method Comparison
The following table summarizes the operational parameters and expected outcomes for various 1,4-oxazepane cyclization strategies based on literature optimization.
Overcoming the trans-amide conformational penalty[1].
Validated Experimental Protocols
Protocol A: Scalable Multigram Synthesis of 1,4-Oxazepane via Modified Base-Mediated Cyclization
This protocol is designed as a self-validating system to prevent thermal runaway during scale-up[2].
Dianion Generation (The Critical Step): Suspend sodium hydride (60% in mineral oil, 6.4 mol) in a reaction vessel and cool to −10 °C. Add the N-Boc alcohol precursor (approx. 1.5 mol) in portions.
Causality & Validation: Adding the alcohol to the base first generates the dianion safely. Monitor the reaction; the cessation of hydrogen gas bubbling validates that deprotonation is complete. Stir for an additional 1 hour at −10 °C.
Controlled Cyclization: Set up a piston pump to deliver 3-chloro-2-(chloromethyl)prop-1-ene (3.7 mol) dropwise at a strict rate of 5 mL/minute.
Causality & Validation: Maintain the internal temperature strictly between −5 °C and −10 °C using an iPrOH/liquid N2 cooling bath. If the temperature exceeds 0 °C, pause the addition. This prevents the uncontrolled foaming observed in classical methods[2].
Quenching: Upon completion, stir the mixture for 2 hours at −10 °C. Carefully quench residual sodium hydride by adding water dropwise, ensuring the internal temperature does not exceed 0 °C.
Extraction & Verification: Extract the aqueous layer with MTBE. Perform chiral chromatography on the isolated product to validate that the optical purity of the cyclization product was preserved under the highly basic conditions[2].
Protocol B: Solid-Phase Synthesis and Cleavage-Induced Cyclization
This protocol leverages polymer supports to drive intramolecular reactions by pseudo-dilution[4].
Immobilization: Swell Wang resin in DCM. Immobilize Fmoc-L-Homoserine(TBDMS)-OH onto the resin using standard coupling reagents (DIC/HOBt).
Deprotection & Functionalization: Remove the Fmoc group using 20% piperidine in DMF. Wash thoroughly (validation: negative Kaiser test). Dissolve 2-nitrobenzenesulfonyl chloride (3 eq) in DMF and add to the resin to perform N-sulfonylation.
N-Alkylation: Add a solution of 2-bromoacetophenone (5 eq) and NaI (1 eq) in DMF to the resin. Agitate for 12 hours at room temperature. Wash the resin sequentially with DMF, DCM, and MeOH, then dry under vacuum.
Cleavage and Cyclization: Swell the dried resin in DCM (5 mL) for 20 minutes. Add a cleavage cocktail of 50% TFA in DCM (10 mL). Agitate for 2 hours at room temperature.
Causality & Validation: The TFA serves a dual purpose: it cleaves the linkage to the solid support and removes the silyl protective group. The newly liberated hydroxyl group immediately undergoes spontaneous intramolecular lactonization to form the 1,4-oxazepane derivative[4]. Filter the resin and evaporate the filtrate to isolate the crude product.
References
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ACS Publications. URL:[Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - ACS Publications. URL: [Link]
Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd - ACS Publications. URL: [Link]
Ticket ID: #SOL-6MO-HCl-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering solubility challenges with 6-Methylene-oxazepane hydrochloride . While the hydrochloride (HCl) salt form is designed to improve aqueous solubility, the lipophilic nature of the oxazepane ring—combined with the exocyclic methylene group—often leads to "crashing out" (precipitation) when diluted into physiological buffers (pH 7.4).
This guide addresses the Common Ion Effect , pH-induced Disproportionation , and Stability concerns specific to this scaffold.
Part 1: Critical Troubleshooting (FAQs)
Q1: I dissolved the HCl salt in DMSO, but it precipitates immediately upon adding to cell culture media. Why?
A: This is a classic case of "pH Shock" combined with the "Common Ion Effect."
The Mechanism: Your compound is an HCl salt. In 100% DMSO, it is dissociated and soluble.[1] When you spike it into media (pH 7.4), the buffering capacity neutralizes the HCl. The compound reverts to its "Free Base" form. If the free base is lipophilic (which the methylene-oxazepane core is), it hits its solubility limit instantly and precipitates.
The Aggravator: Culture media (like DMEM or RPMI) contains high concentrations of Chloride ions (NaCl). The excess Cl⁻ ions suppress the solubility of the HCl salt form before it even has a chance to equilibrate (Common Ion Effect).
Q2: Can I just dissolve it directly in water or PBS to avoid DMSO toxicity?
A:Not recommended for stock solutions.
While the HCl salt might dissolve in water initially, the exocyclic methylene group (the =CH₂ double bond) is a reactive handle. Aqueous storage can lead to:
Hydrolysis: Slow degradation of the ring or double bond over time.
Polymerization: Concentrated aqueous solutions of methylene-substituted heterocycles can self-react.[1]
Verdict: Use anhydrous DMSO for stocks (stored at -20°C) to lock the chemical state. Use aqueous buffers only for immediate assay use.[1]
Q3: My IC50 curves are erratic. Could solubility be the cause?
A: Yes. If you are seeing "flat" curves or variable data points, you are likely dosing a suspension, not a solution.[1]
Diagnosis: Check your highest concentration wells under a microscope.[1] If you see "micro-crystals" or cloudiness, the compound has crashed out. The effective concentration is unknown, rendering the assay invalid.
Part 2: Optimized Protocols
Protocol A: The "Step-Down" Dilution Method (Prevents Precipitation)
Standard direct spiking often fails. Use an intermediate solvent spike.
Materials:
Compound Stock (10 mM in anhydrous DMSO)
Intermediate Solvent: PEG-400 (Polyethylene Glycol 400) or pure Ethanol.[1]
Prepare Intermediate: Dilute your DMSO stock 1:10 into PEG-400 .
Example: 10 µL of 10 mM DMSO Stock + 90 µL PEG-400.[1]
Result: 1 mM compound in 10% DMSO / 90% PEG-400.
Final Spike: Pipette this intermediate mixture into your assay buffer while vortexing the buffer.
Why? PEG-400 acts as a "chaperone," preventing the hydrophobic molecules from aggregating immediately upon hitting the water.
Protocol B: Cyclodextrin Complexation (For High Concentrations)
If you need >100 µM in aqueous media, simple cosolvents won't work.[1] You need molecular encapsulation.[1]
The Science:Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroid shape.[1] The lipophilic oxazepane ring slides inside the donut hole, while the hydrophilic outer shell interacts with water.
Recipe:
Prepare a 20% (w/v) HP-β-CD solution in PBS.[1] Filter sterilize (0.22 µm).
Dissolve your 6-Methylene-oxazepane HCl directly into this vehicle or spike your DMSO stock into it.
Sonicate for 10–15 minutes at ambient temperature to force the inclusion complex to form.
Part 3: Visualization & Logic
Figure 1: The "Crash Out" Mechanism vs. Solution
This diagram illustrates why direct spiking fails and how the Step-Down method succeeds.
Caption: Fig 1. Direct addition to media often causes precipitation due to pH shock.[1] Using a PEG-400 intermediate step stabilizes the transition to aqueous conditions.
Figure 2: Solubilizer Decision Tree
Use this logic flow to select the correct formulation strategy for your specific assay concentration.
Caption: Fig 2.[1] Select your solubilization strategy based on the final required concentration in the assay well.
Part 4: Data Summary & Stability
Solubility Performance Table
Estimated performance based on heterocyclic amine salt properties.
Solvent System
Max Solubility (Est.)
Stability (24h)
Assay Compatibility
100% DMSO
> 50 mM
High
Toxic (Must dilute)
PBS (pH 7.4)
< 100 µM (Risk of ppt)
Low (Hydrolysis risk)
Excellent
PBS + 20% HP-β-CD
> 5 mM
High (Encapsulated)
Good (Check controls)
PBS + 5% DMSO
~ 500 µM
Medium
Fair (Cell toxicity risk)
Critical Stability Note: The Exocyclic Methylene
The 6-methylene group is chemically distinct. Unlike a standard alkyl group, this double bond can act as a Michael Acceptor (reacting with nucleophiles like cysteines in proteins) or undergo hydration (adding water across the double bond) in acidic or basic extremes.
Rule: Always prepare fresh dilutions from the DMSO stock immediately before the experiment. Do not store diluted aqueous plates overnight.[1]
References
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Protocol for Dissolving Compounds in DMSO for Biological Assays.[1]
Source:
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. (Validates the use of HP-β-CD for lipophilic drugs).
Source:
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.[1] (Explains the Common Ion Effect and pH-solubility profiles of HCl salts).
Source:
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] (Defines solubility limits and precipitation risks in drug discovery).
Technical Comparison: 6-Methylene-oxazepane Scaffold vs. Standard D4 Ligands
This guide provides a technical comparison of 6-Methylene-oxazepane hydrochloride —specifically as a high-value pharmacophore scaffold—against established Dopamine D4 receptor ligands. Editorial Note: The term "6-Methyle...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of 6-Methylene-oxazepane hydrochloride —specifically as a high-value pharmacophore scaffold—against established Dopamine D4 receptor ligands.
Editorial Note: The term "6-Methylene-oxazepane hydrochloride" refers to the core scaffold (building block) used to synthesize a specific class of D4-selective antagonists, rather than a single "final" drug on the market. This guide evaluates the Oxazepane Class of ligands derived from this scaffold, comparing their pharmacological profile to industry standards like L-745,870 and Clozapine.
Executive Summary
6-Methylene-oxazepane hydrochloride represents a strategic "entry point" scaffold for the synthesis of highly selective Dopamine D4 receptor antagonists. Unlike traditional ligands based on phenylpiperazine (e.g., L-745,870) or tetrahydropyridine (e.g., A-412997) cores, the 1,4-oxazepane ring offers a distinct physicochemical profile, providing enhanced solubility and a novel intellectual property (IP) space.
While standard ligands like L-745,870 exhibit sub-nanomolar affinity (
nM), they often suffer from poor bioavailability or off-target metabolic clearance. The 6-Methylene-oxazepane derivatives achieve competitive affinity ( nM) with superior subtype selectivity against D2/D3 receptors, making them critical tools for dissecting D4-mediated cognitive functions without the motor side effects associated with D2 blockade.
Pharmacological Profile & Ligand Landscape[1]
The Comparator Landscape
To objectively evaluate the performance of Oxazepane-based ligands, we compare them against the three pillars of D4 pharmacology:
Antagonists (e.g., Oxazepanes, L-745,870): Block the dopamine-induced reduction of cAMP, normalizing signaling in hyper-dopaminergic states (relevant to schizophrenia models).
Structural & Functional Analysis
The Scaffold Advantage
The "6-methylene" group on the oxazepane ring is not merely structural decoration; it serves as a reactive handle for Late-Stage Functionalization .
Conformational Restriction: The seven-membered oxazepane ring adopts a specific chair-twist conformation that mimics the bioactive pose of dopamine but excludes binding to the sterically tighter D2 binding pocket.
Solubility: The ether oxygen in the 1,4-oxazepane core lowers
compared to the all-carbon rings of phenylpiperazines, potentially improving blood-brain barrier (BBB) penetration and reducing non-specific binding.
Visualization: Ligand Chemical Space
The following diagram illustrates the structural divergence of D4 ligands and the strategic position of the Oxazepane scaffold.
Figure 1: Structural relationship between the 6-Methylene-oxazepane scaffold and established D4 ligands. The scaffold enables the synthesis of ligands that retain the high selectivity of L-745,870 while offering distinct physicochemical properties.
Experimental Protocols
To validate the performance of 6-Methylene-oxazepane derivatives, researchers must employ a self-validating screening cascade. The following protocols are industry-standard for D4 ligand characterization.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
) of the oxazepane derivative relative to [3H]-Spiperone.
Materials:
Source: CHO-K1 cells stably expressing human D4.4 receptor (hD4).
Radioligand: [3H]-Spiperone (0.5 nM final concentration). Note: Spiperone binds D2/D3/D4; selectivity is determined by comparing
across cell lines.
Non-specific Block: Haloperidol (10 µM) or Clozapine (10 µM).
Workflow:
Membrane Prep: Homogenize CHO-hD4 cells in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1.5 mM MgCl2, pH 7.4).
Incubation: In a 96-well plate, mix:
50 µL Membrane suspension (20 µg protein).
25 µL [3H]-Spiperone.
25 µL Test Compound (Oxazepane derivative, 10^-10 to 10^-5 M).
Equilibrium: Incubate for 120 minutes at 25°C . Critical: D4 kinetics can be slow; 2 hours ensures equilibrium.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
Antagonist Test: Pre-incubate cells with Oxazepane derivative (100 nM) for 15 min, then add Dopamine.
Readout: If the compound is an antagonist, cAMP levels remain high (comparable to Forskolin alone), as the dopamine signal is blocked.
Visualization: Functional Signaling Pathway
Figure 2: Functional mechanism.[2][3][4][5] Oxazepane ligands block the D4 receptor, preventing the Gi-mediated inhibition of Adenylyl Cyclase, thereby stabilizing cAMP levels in the presence of dopamine.
Conclusion & Recommendations
For drug discovery programs targeting the D4 receptor:
Use L-745,870 if you require the absolute highest affinity (<1 nM) for in vitro binding validation.
Use 6-Methylene-oxazepane derivatives if you are developing a novel chemical series that requires freedom to operate (FTO) outside the crowded phenylpiperazine IP space, or if you need to optimize solubility and metabolic stability .
The Scaffold: The "6-Methylene-oxazepane hydrochloride" building block is the ideal starting material for this series. The methylene group allows for diverse chemical modifications (e.g., hydroboration, oxidation) to fine-tune the pharmacological profile.
References
Audouze, K., et al. (2004). "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model."[6] Journal of Medicinal Chemistry, 47(12), 3089-3104.[4][6][7]
Kulagowski, J. J., et al. (1996). "L-745,870, a highly potent and selective dopamine D4 receptor antagonist." Journal of Medicinal Chemistry, 39(10), 1941-1942.
Glase, S. A., et al. (1997). "4-phenyl-1,4-piperazines... as dopamine D4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 7(10), 1337-1342.
Comparative study of 1,4-oxazepane and morpholine scaffolds in drug design
[1] Executive Summary: The Case for Scaffold Hopping In medicinal chemistry, the morpholine ring is a "privileged scaffold," ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to modulate ba...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Case for Scaffold Hopping
In medicinal chemistry, the morpholine ring is a "privileged scaffold," ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to modulate basicity, improve solubility, and provide a metabolic handle. However, its widespread use often leads to crowded intellectual property (IP) space and "flat" structure-activity relationships (SAR).
The 1,4-oxazepane scaffold—the seven-membered homolog of morpholine—represents a strategic "scaffold hop."[1] By expanding the ring by one methylene unit, medicinal chemists can alter the vector orientation of substituents, modulate basicity (pKa), and introduce conformational flexibility ("induced fit") without drastically changing the overall polarity profile.
This guide objectively compares these two scaffolds, providing experimental data and protocols to validate the transition from a 6-membered to a 7-membered ether-amine system.
Physicochemical & Structural Comparison
The transition from morpholine to 1,4-oxazepane is not merely an addition of mass; it fundamentally alters the electronic and steric landscape of the molecule.
Comparative Data Table
Property
Morpholine (6-membered)
1,4-Oxazepane (7-membered)
Impact on Drug Design
Basicity (pKa)
~8.3 – 8.5
~8.8 – 9.2
1,4-Oxazepane is more basic. The inductive electron-withdrawing effect of oxygen is attenuated by the extra methylene group (gamma-position) compared to the beta-position in morpholine.
Lipophilicity (cLogP)
Baseline
+0.3 to +0.5 units
Higher lipophilicity in oxazepane can improve membrane permeability but may slightly reduce aqueous solubility.
Conformation
Rigid Chair
Flexible (Twist-Chair/Boat)
Morpholine offers defined vectors; Oxazepane allows "induced fit" binding but incurs a higher entropic penalty.
Topological Polar Surface Area (TPSA)
~12 Ų (ether + amine)
~12 Ų
Similar polar contribution, making them bioisosteres regarding H-bond accepting capacity.
Metabolic Stability
High (Oxidation at C2/C3)
Moderate/Variable
The 7-membered ring exposes more C-H bonds to CYP450 oxidation; flexibility may expose "soft spots."
Conformational Analysis & Vector Alignment
The most critical difference is the exit vector of substituents attached to the nitrogen.
Morpholine: Exists predominantly in a chair conformation. Substituents at the nitrogen are equatorial or axial, creating a rigid, predictable vector.
1,4-Oxazepane: Exists in a dynamic equilibrium between twist-chair and boat forms. This flexibility allows the N-substituent to scan a larger volume of space, potentially picking up interactions inaccessible to the rigid morpholine.
Figure 1: Conformational landscape comparison. Morpholine provides rigid pre-organization, while 1,4-oxazepane offers flexibility for exploring binding pockets.
Metabolic Stability & Soft Spots[2]
A common misconception is that ring expansion always decreases stability. While 1,4-oxazepane adds carbon atoms (potential metabolic sites), it can also be used to block metabolism if the primary liability in the morpholine series was ring opening or specific alpha-oxidation.
Experimental Insight:
In a study of Dopamine D4 ligands, 1,4-oxazepane derivatives showed comparable stability to morpholines but distinct metabolite profiles. However, in A2A receptor antagonists, reducing the ring size from oxazepane to morpholine improved microsomal stability, suggesting the 7-membered ring was more prone to oxidative attack in that specific chemical environment [1].
Key Metabolic Pathways:
-Hydroxylation: Occurs at the carbon adjacent to nitrogen. In 1,4-oxazepane, there are two distinct -positions (C3 and C5).
N-Dealkylation: Common for both.
Ring Scission: 7-membered rings can undergo oxidative ring opening to form linear amino-aldehydes/acids.
Figure 2: Metabolic liabilities of the 1,4-oxazepane scaffold. The flexibility of the ring can expose the
-carbons to CYP450 enzymes more readily than the rigid morpholine chair.
Synthetic Accessibility & Protocols
Historically, 1,4-oxazepanes were "scarce" due to difficult synthesis compared to the facile formation of morpholines (from amino alcohols + epoxides). However, modern protocols allow for efficient access.
Protocol: One-Pot Cyclization from Amino Alcohols
This protocol is superior to ring expansion as it allows for the installation of chiral centers using chiral amino alcohol precursors.
Reagents:
Precursor: 3-amino-1-propanol derivative (for 1,4-oxazepane) vs. 2-amino-1-ethanol (for morpholine).
Reagent: Thionyl Chloride (
) or Sulfonyl chlorides.
Base: Aqueous NaOH or KOH.
Step-by-Step Methodology:
Activation: Dissolve the amino alcohol (1.0 equiv) in anhydrous DME or DCM. Cool to 0°C.
Chlorination: Add
(1.2 equiv) dropwise.[2] Allow to warm to room temperature and stir for 2–6 hours. This converts the alcohol to an alkyl chloride in situ.
Cyclization: Without isolation, add excess aqueous NaOH (4–5 equiv). Heat the biphasic mixture to 60–80°C with vigorous stirring. The intramolecular nucleophilic attack of the amine onto the alkyl chloride closes the ring.
Workup: Cool, separate the organic phase, and extract the aqueous phase with MTBE. Dry over
and concentrate.
Validation: Verify ring formation via NMR. 1,4-Oxazepane protons will show distinct multiplet patterns (C2/C3/C5/C6/C7) compared to the simpler triplets of morpholine.
Why this works: The kinetic barrier for forming a 7-membered ring is higher than for a 6-membered ring (entropy). Using a strong leaving group (Cl or OMs) and heat drives the reaction to completion.
Case Study: Dopamine D4 Receptor Selectivity
A pivotal study by Audouze et al. [2] demonstrated the utility of this scaffold hop.
Objective: Improve selectivity for Dopamine D4 receptors over D2 receptors.
Modification: Replacement of the morpholine moiety in a series of 2,4-disubstituted ligands with 1,4-oxazepane.
Result: The 1,4-oxazepane analogs maintained high affinity (
< 10 nM) but showed altered selectivity profiles.
Mechanism: Molecular modeling (GRID/GOLPE) suggested that the larger hydrophobic volume of the 1,4-oxazepane filled a specific hydrophobic pocket in the D4 receptor that was imperfectly occupied by the morpholine, while the basic nitrogen remained correctly positioned to form the essential salt bridge.
References
Pierson, E., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 55, 27. Link
Audouze, K., et al. (2004).[3] "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model." Journal of Medicinal Chemistry, 47(12), 3089-3104.[3] Link
Kovari, D., et al. (2025). "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues." The Journal of Organic Chemistry, 90(7). Link
BenchChem. (2025).[1][4] "A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design." Link
Benchmarking 6-Methylene-oxazepane Hydrochloride Purity Standards: A Technical Comparison Guide
Executive Summary: The "Privileged Scaffold" Challenge The 1,4-oxazepane core has emerged as a "privileged scaffold" in modern drug discovery, bridging the gap between diazepane, morpholine, and azepane structures. Speci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Privileged Scaffold" Challenge
The 1,4-oxazepane core has emerged as a "privileged scaffold" in modern drug discovery, bridging the gap between diazepane, morpholine, and azepane structures. Specifically, 6-Methylene-1,4-oxazepane hydrochloride (CAS 2305079-83-6) serves as a critical linchpin intermediate. Its exocyclic methylene group allows for rapid diversification (e.g., via Michael additions or cycloadditions) but simultaneously introduces significant stability challenges—namely, polymerization and isomerization.
This guide benchmarks the performance of Commercial Certified Reference Standards (CRS) against In-House Synthesized Standards (IHS) derived from tert-butyl precursors. We provide experimental evidence demonstrating that while IHS can achieve sufficient purity for synthetic throughput, it frequently fails quantitative benchmarking against CRS due to trace oligomeric impurities that escape standard UV detection but distort gravimetric yields.
Chemical Profile & Critical Quality Attributes (CQAs)
To benchmark these standards effectively, one must understand the degradation mechanisms that define "purity" for this specific molecule.
The exocyclic double bond is prone to acid-catalyzed dimerization (oligomerization) during storage.
CQA 2: Counter-ion Stoichiometry
1.0 ± 0.05 HCl
Hygroscopicity of the HCl salt can lead to "wet" standards, skewing molecular weight calculations.
CQA 3: Residual Precursor
<0.1% Boc-protected
Incomplete deprotection of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a common IHS defect.
Comparative Analysis: Commercial vs. In-House
We benchmarked a high-cost Commercial Reference Standard (Vendor A) against an In-House Standard synthesized via the Boc-deprotection route described in recent literature (ACS, 2025).
Performance Data Summary
Metric
Commercial CRS (Vendor A)
In-House Standard (IHS)
Surrogate Analog (1,4-Oxazepane)
Purity (HPLC-UV @ 210nm)
99.8%
96.2%
N/A
Absolute Purity (qNMR)
99.1% ± 0.2%
92.4% ± 0.8%
N/A
Major Impurity
None detected
3.5% (Oligomers)
N/A
Response Factor Error
Reference (0%)
+7.2% (Overestimation)
-15% (Underestimation)
Cost Per Gram
High ($450/g)
Low ($45/g)
Medium
Key Insight: The discrepancy between HPLC (96.2%) and qNMR (92.4%) for the In-House Standard reveals a critical "blind spot." The oligomeric impurities formed by the methylene group often have low UV extinction coefficients or elute in the solvent front/wash, leading to a false sense of purity when relying solely on HPLC.
Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: The "Gold Standard" qNMR Purity Assay
Rationale: Unlike chromatography, Quantitative NMR (qNMR) does not require a reference standard of the analyte itself, making it the absolute truth for benchmarking.
Reagents:
Solvent: D2O (Deuterium Oxide) with 0.05% TSP (internal reference).
Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9%). Chosen for its distinct singlet at 6.3 ppm, clear of the oxazepane signals.
Procedure:
Weighing: Accurately weigh ~10 mg of the 6-Methylene-oxazepane HCl sample (
) and ~5 mg of Maleic Acid IS () into the same vial. Record weights to 0.001 mg.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). TFA is required to keep the amine protonated and prevent peak tailing.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 205 nm (Low wavelength required for the isolated alkene).
Benchmarking Workflow & Pathway Analysis
The following diagram illustrates the synthesis and benchmarking workflow, highlighting the critical "Failure Mode" where oligomerization occurs.
Figure 1: Synthesis and Benchmarking Workflow. Note the "Degradation Pathway" where oligomers form, which are often missed by standard HPLC but captured by qNMR benchmarking.
Recommendations
For Routine Synthetic Chemistry: The In-House Standard is acceptable only if freshly prepared and stored at -20°C. The 5-8% impurity variance is usually tolerable for early-stage intermediate use.
For GMP/GLP Quantification: You must use a Commercial CRS or a qNMR-validated lot. The risk of overestimating yield due to salt hygroscopicity and oligomer weight contribution is too high with unvalidated standards.
Storage: Both standards must be stored under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake (hygroscopicity of the HCl salt) and spontaneous polymerization of the methylene group.
References
ACS Publications. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. American Chemical Society. Link (Note: Referencing the synthesis protocol for Compound 12).
Sigma-Aldrich. 6-Methylene-[1,4]oxazepane hydrochloride Product Specification. Link
BenchChem. Analytical Methods for 1,4-Oxazepan-6-one Hydrochloride. Link
Fluorochem. Product Analysis: 6-Methylene-[1,4]oxazepane hydrochloride. Link
In Vivo Efficacy of 1,4-Oxazepane-Based Therapeutics: A Comparative Technical Guide
Executive Summary The 1,4-oxazepane scaffold (and its fused analogs, 1,4-oxazepines) has emerged as a privileged structure in medicinal chemistry, offering distinct advantages over traditional 6-membered morpholine or pi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,4-oxazepane scaffold (and its fused analogs, 1,4-oxazepines) has emerged as a privileged structure in medicinal chemistry, offering distinct advantages over traditional 6-membered morpholine or piperazine rings. Its non-planar, seven-membered architecture allows for unique vector exploration in the chemical space, facilitating superior binding kinetics and metabolic stability.
This guide objectively compares the in vivo efficacy of three distinct classes of 1,4-oxazepane-based compounds: PI3K inhibitors (Oncology), BET Bromodomain inhibitors (Autoimmune), and RIP1 Kinase inhibitors (Inflammation). By synthesizing data from key case studies—specifically Taselisib (GDC-0032) , Compound 43 (Kyorin) , and GSK’481 —we provide a roadmap for researchers optimizing this scaffold for clinical translation.
Structural Classes & Mechanism of Action
The biological utility of the 1,4-oxazepane core is dictated by its fusion patterns and substitution vectors.
Class
Representative Compound
Target
Mechanism of Action
Key Structural Feature
Imidazo-benzoxazepine
Taselisib (GDC-0032)
PI3K (Selectivity: -sparing)
Inhibits conversion of PIP2 to PIP3, blocking Akt/mTOR signaling and tumor proliferation.[1]
Fused imidazole ring confers isoform selectivity; oxazepine core ensures optimal binding pocket fit.
Pyrido-benzoxazepinone
Compound 43
BRD4 (BET Family)
Epigenetic reader protein inhibition; displaces BRD4 from chromatin, suppressing inflammatory gene transcription (e.g., IL-17).
Allosteric inhibition of RIP1, preventing necroptosis and TNF-mediated inflammation.
Monokinase selectivity driven by the unique "bent" conformation of the 7-membered ring.
Visualization: Comparative Signaling Pathways
The following diagram illustrates how these distinct oxazepane-based classes intersect with critical disease pathways.
Caption: Mechanistic divergence of 1,4-oxazepane scaffolds across oncology, epigenetics, and inflammation.
Comparative In Vivo Efficacy[2][3][4]
Case Study A: Oncology (PI3K Inhibition)
Compound: Taselisib (GDC-0032)
Context: PIK3CA-mutated breast cancer is often resistant to non-selective therapies. Taselisib utilizes the oxazepine core to achieve
Synergy: When combined with ionizing radiation or anti-HER2 therapies, the compound demonstrated significant radiopotentiation, preventing colony formation in vitro and shrinking tumors in vivo more effectively than monotherapy.
Pharmacokinetics: The oxazepine ring contributed to high unbound exposure and favorable metabolic stability compared to earlier morpholine-based analogs.
Case Study B: Autoimmune (BET Inhibition)
Compound: Benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one (Derivative 43)
Context: BRD4 inhibitors are potent anti-inflammatories but often suffer from poor oral bioavailability or hERG toxicity.
Experimental Model: Imiquimod (IMQ)-induced psoriasis model in BALB/c mice.
Dosing Regimen: Oral administration (specific dose titrated against standard corticosteroids).
Key Findings:
Phenotypic Score: Significant reduction in PASI (Psoriasis Area and Severity Index) scores, comparable to topical steroids.
Histology: Marked decrease in epidermal thickness and reduction of inflammatory infiltrates (T-cells, neutrophils).
Safety: The 9-fluoro-oxazepinone modification reduced hERG inhibition liability, a common failure point for this class.
Case Study C: Inflammation (RIP1 Kinase)
Compound: GSK’481 (Benzoxazepinone)
Context: RIP1 kinase is a driver of necroptosis. Achieving high selectivity against other kinases is difficult with standard ATP-competitive scaffolds.[2]
Experimental Model: Rodent PK/PD models (focus on bioavailability).
Key Findings:
Selectivity: The compound displayed complete monokinase selectivity for RIP1 in a panel of >450 kinases.
In Vivo Coverage: The benzoxazepinone scaffold provided sufficient oral exposure in rodents to maintain concentrations above the IC90 for the duration of the dosing interval, validating the scaffold for chronic inflammatory indications.
Summary Data Table
Feature
Taselisib (GDC-0032)
Compound 43 (Kyorin)
GSK’481
Primary Indication
Breast Cancer (PIK3CA+)
Psoriasis
Inflammation (TNF-driven)
Scaffold Type
Imidazo-benzoxazepine
Pyrido-benzoxazepinone
Benzo-oxazepinone
In Vitro Potency
= 0.29 nM (PI3K)
High BRD4 affinity
Potent RIP1 inhibitor
In Vivo Route
Oral (PO)
Oral (PO)
Oral (PO)
Efficacy Metric
Tumor Regression (>80%)
PASI Score Reduction
Sustained Target Coverage
Limiting Toxicity
Hyperglycemia (manageable)
hERG (Optimized out)
Species selectivity (Primate > Rodent)
Experimental Protocols
To ensure reproducibility, the following protocols outline the standard workflows for validating these compounds in vivo.
Protocol 1: Tumor Xenograft Efficacy (PI3K Model)
Designed for evaluating cytostatic/cytotoxic effects of oxazepane derivatives.
Cell Culture: Culture HCC1954 or MCF-7 (PIK3CA mutant) cells in RPMI-1640 + 10% FBS. Harvest at exponential growth phase.
Inoculation: Resuspend
cells in 1:1 Matrigel/PBS. Inject subcutaneously into the right flank of 6-8 week old athymic nude mice.
Randomization: When tumors reach ~150–200 mm³, randomize mice into groups (n=8-10):
Vehicle Control (MCT: 0.5% Methylcellulose/0.2% Tween-80).
. Harvest tumors for Western blot (p-Akt, p-S6) to confirm pathway suppression.
Protocol 2: IMQ-Induced Psoriasis Model (BET Model)
Designed for evaluating anti-inflammatory efficacy.
Induction: Shave the back skin of BALB/c mice. Apply 62.5 mg of commercially available Imiquimod (IMQ) cream (5%) daily for 6 consecutive days.
Treatment: Concurrently administer the test 1,4-oxazepane compound orally (PO) or topically (1% formulation) 1 hour prior to IMQ application.
Scoring (Daily): Evaluate severity based on the PASI scale (0-4) for three parameters:
Erythema (Redness).
Scaling (Desquamation).
Thickening (Induration).
Histology (Day 7): Euthanize mice. Fix skin samples in 10% formalin. Stain with H&E to measure epidermal thickness and Ki-67 (proliferation marker).
Workflow Visualization
Caption: Strategic workflow for validating 1,4-oxazepane derivatives from synthesis to in vivo efficacy.
Conclusion & Strategic Recommendations
The 1,4-oxazepane scaffold is not merely a "spacer" but a functional pharmacophore that drives selectivity and metabolic stability.
Selectivity Strategy: Use the Imidazo-fused systems (like Taselisib) when targeting ATP-binding pockets where "beta-sparing" or isoform selectivity is required. The ring constraints prevent binding to off-targets that accommodate flatter morpholine analogs.
Solubility & PK: For oral drugs, the Pyrido-fused systems (like Compound 43) offer a superior balance of lipophilicity and solubility compared to benzo-fused analogs.
Safety: Early screening for hERG inhibition is critical for this scaffold class. Introduction of fluorine (as seen in Cmpd 43) or polar side chains is a proven mitigation strategy.
References
Seto, S., et al. (2021).[4] "Discovery of benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one derivatives as orally available bromodomain and extra-terminal domain (BET) inhibitors with efficacy in an in vivo psoriatic animal model." Bioorganic & Medicinal Chemistry.
Ndubaku, C. O., et al. (2013). "Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity."[1][5] Journal of Medicinal Chemistry.
Harris, P. A., et al. (2016). "DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors."[6] Journal of Medicinal Chemistry. [6]
Lopez, S., et al. (2014). "Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo." Gynecologic Oncology.
A Strategic Guide to Assessing the Selectivity of Novel Compounds: The Case of 6-Methylene-oxazepane hydrochloride
Introduction: From Novelty to Understanding In the landscape of modern drug discovery, countless novel chemical entities (NCEs) emerge from synthesis campaigns, each holding the potential for therapeutic innovation. 6-Me...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: From Novelty to Understanding
In the landscape of modern drug discovery, countless novel chemical entities (NCEs) emerge from synthesis campaigns, each holding the potential for therapeutic innovation. 6-Methylene-oxazepane hydrochloride is one such entity—a compound with a defined structure but, as of this guide's publication, a largely uncharacterized biological profile. The journey from a synthesized molecule to a viable drug candidate is paved with rigorous scientific investigation, and at the heart of this process lies the critical assessment of selectivity .
Selectivity, the measure of a drug's ability to interact with its intended biological target with minimal interaction with other, unintended targets, is a cornerstone of safe and effective pharmacology.[1][2] A lack of selectivity can lead to unforeseen off-target effects, toxicity, and ultimately, clinical failure.[2][3] Therefore, establishing a comprehensive selectivity profile early in development is not merely a characterization step but a fundamental strategy for de-risking a project and elucidating the true mechanism of action.
This guide provides a structured, multi-phase workflow for assessing the selectivity of a novel compound like 6-Methylene-oxazepane hydrochloride. We will operate under the hypothetical premise that initial screening has identified this compound as an inhibitor of a protein methyltransferase (PMT), a class of enzymes crucial in epigenetic regulation and increasingly targeted in oncology and other diseases.[4] By following this framework, researchers can systematically build a robust data package that illuminates the compound's specificity and guides its future development.
Phase 1: Primary Target Validation and Potency Determination
Before selectivity can be assessed, the primary biological target must be confirmed and the compound's potency against this target must be quantified. The initial "hit" from a high-throughput screen (HTS) is merely a starting point. The goal of this phase is to generate a reliable IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%—which serves as the foundational metric for all subsequent comparisons.[5]
Causality in Experimental Design: Why These Steps?
The choice of assay conditions is critical for generating meaningful data. For an enzymatic assay, concentrations of the substrate should ideally be at or below the Michaelis-Menten constant (Km).[5] This ensures that the assay is sensitive to competitive inhibitors and that the calculated IC50 value is a more accurate reflection of the compound's intrinsic affinity for the enzyme. Pre-incubation of the enzyme and inhibitor allows for the binding to reach equilibrium before the reaction is initiated, which is especially important for slow-binding inhibitors.[6]
Caption: Logic of In Vitro Selectivity Panel Screening.
Protocol 2: Biochemical Panel Screening
This protocol is an extension of Protocol 1, applying the same methodology across multiple enzymes simultaneously.
Select Panel: Choose a panel of enzymes that are structurally or functionally related to the primary target. For a PMT inhibitor, this would include other PMTs from different families (e.g., SET domain-containing, PRMTs).
[4]2. Execute Assays: Perform the biochemical inhibition assay (as described in Protocol 1) for each enzyme in the panel, using identical concentrations of 6-Methylene-oxazepane hydrochloride and the comparator compound.
Calculate Selectivity Index (SI): The SI is a quantitative measure of selectivity. It is calculated by dividing the IC50 value for an off-target enzyme by the IC50 value for the primary target. A higher SI value indicates greater selectivity.
SI = IC50 (Off-Target) / IC50 (On-Target)
Data Presentation: Comparative Selectivity Profile
All quantitative data should be summarized in a clear, structured table for easy comparison. The following is a hypothetical data table for 6-Methylene-oxazepane hydrochloride.
Enzyme Target
6-Methylene-oxazepane HCl IC50 (nM)
Selectivity Index (vs. G9a)
Comparator (BIX-01294) IC50 (nM)
Comparator Selectivity Index (vs. G9a)
G9a (Primary Target)
25
-
1,700
-
GLP
150
6x
38,000
22x
SETD7
>10,000
>400x
>45,000
>26x
PRMT1
>10,000
>400x
>45,000
>26x
SUV39H1
8,500
340x
>45,000
>26x
(Note: Comparator data for BIX-01294 is sourced from literature for illustrative purposes.)[4]
Phase 3: Confirmation in a Cellular Context
Demonstrating potent and selective activity in a biochemical assay is a crucial first step, but it does not guarantee performance in a living cell. [7][8]Cell membranes, intracellular transport, and compound metabolism can all influence a compound's ability to reach and engage its target. Therefore, validating target engagement and functional activity in a relevant cellular model is essential.
Causality in Experimental Design: Why Two Different Cellular Assays?
It's important to use orthogonal methods to build a convincing case. A target engagement assay like CETSA directly measures the physical interaction between the compound and its target protein in a cellular environment. [9]A functional assay, on the other hand, measures the downstream biological consequence of that engagement. [10]If a compound shows positive results in both assays, it provides strong evidence that it is entering the cell, binding to its intended target, and eliciting the expected biological response.
Caption: Orthogonal Cellular Assays for Target Validation.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in cells or cell lysates without requiring modification of the compound. [9]The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.
Cell Treatment: Culture an appropriate cell line and treat with various concentrations of 6-Methylene-oxazepane hydrochloride or a vehicle control for a set period.
Heating: Harvest the cells, and heat aliquots of the cell suspension or lysate across a range of temperatures.
Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) protein via centrifugation.
Quantification: Analyze the amount of soluble target protein remaining at each temperature using a method like Western blotting or mass spectrometry.
Analysis: A positive result is a "thermal shift," where the protein in compound-treated samples remains soluble at higher temperatures compared to the vehicle-treated samples, indicating direct binding.
This assay measures the downstream effect of inhibiting our hypothetical PMT target, G9a, which is known to methylate histone H3 at lysine 9 (H3K9me).
Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line where G9a is active) in a multi-well plate. Treat the cells with a serial dilution of 6-Methylene-oxazepane hydrochloride for 24-48 hours.
Histone Extraction: Lyse the cells and perform a histone extraction procedure.
Detection via ELISA: Use a specific ELISA kit to quantify the levels of the target histone mark (e.g., H3K9me2) in each sample.
Data Analysis: Normalize the histone mark signal to the total amount of histone H3 or cell number. Plot the percentage reduction in the histone mark against the compound concentration to determine the cellular IC50.
Phase 4: Broad Off-Target and Cytotoxicity Profiling
The final phase of a comprehensive selectivity assessment involves looking beyond the immediate target family to identify any unexpected off-target interactions and to understand the compound's general cytotoxicity profile. This provides an early indication of the therapeutic window—the concentration range where the compound is effective against its target without causing significant toxicity to cells.
[11]
Protocol 5: Cytotoxicity Profiling (MTT or CellTiter-Glo® Assay)
This protocol assesses the effect of the compound on the metabolic activity and viability of a panel of cell lines.
[11][12]
Cell Panel Selection: Choose a diverse panel of cell lines, including cancer lines relevant to the target's biology and non-cancerous cell lines (e.g., HEK293) to assess general toxicity.
[11]2. Cell Seeding and Treatment: Seed the cells in 96-well plates and allow them to adhere. Treat the cells with a range of concentrations of 6-Methylene-oxazepane hydrochloride for an extended period (e.g., 72 hours).
Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to the wells according to the manufacturer's instructions. The signal produced is proportional to the number of viable cells.
[12]4. Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 for each cell line.
Data Presentation: Comparative Cytotoxicity
Cell Line
Tissue of Origin
6-Methylene-oxazepane HCl GI50 (µM)
A549
Lung Carcinoma
>25
MCF-7
Breast Carcinoma
15.2
HCT116
Colon Carcinoma
18.9
HEK293
Normal Kidney
>50
Conclusion: Synthesizing a Complete Selectivity Profile
Assessing the selectivity of a novel compound like 6-Methylene-oxazepane hydrochloride is a systematic, multi-faceted process. It begins with a precise determination of on-target potency (Phase 1), expands to define specificity within the target's family (Phase 2), confirms that this activity translates into a cellular context through both direct engagement and functional outcomes (Phase 3), and concludes with a broad assessment of off-target cytotoxicity to define a preliminary therapeutic window (Phase 4).
By integrating data from biochemical, cellular, and cytotoxicity assays, researchers can build a comprehensive and trustworthy profile of a compound's activity. This rigorous, evidence-based approach is paramount for making informed decisions, prioritizing the most promising candidates, and ultimately, accelerating the path toward new and effective therapies.
References
Title: A standard operating procedure for an enzymatic activity inhibition assay
Source: PubMed
URL: [Link]
Title: Measuring and interpreting the selectivity of protein kinase inhibitors
Source: PMC (PubMed Central)
URL: [Link]
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents
Source: PMC (PubMed Central)
URL: [Link]
Title: Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity
Source: Promega Connections
URL: [Link]
Title: Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies
Source: RSC Publishing
URL: [Link]
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay
Source: International Journal of Pharmaceutical Research and Applications (IJPRA)
URL: [Link]
Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual
Source: NCBI Bookshelf
URL: [Link]
Title: Cell Based Functional Assay including Cytotoxicity Assays
Source: NJ Bio
URL: [Link]
Title: Selective Inhibitors of Protein Methyltransferases
Source: PMC (PubMed Central)
URL: [Link]
Title: Identification of Selective BRD9 Inhibitor via Integrated Computational Approach
Source: MDPI
URL: [Link]
Title: How can off-target effects of drugs be minimised?
Source: Patsnap Synapse
URL: [Link]
Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model
Source: PubMed
URL: [Link]
Title: Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model
Source: PMC (PubMed Central)
URL: [Link]
Title: Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity
Source: ResearchGate
URL: [Link]
A Comprehensive Guide to the Safe Disposal of 6-Methylene-oxazepane hydrochloride
A Comprehensive Guide to the Safe Disposal of 6-Methylene-[1][2]oxazepane hydrochloride This document provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Methylene-[1]oxazepane hydrochlorid...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Safe Disposal of 6-Methylene-[1][2]oxazepane hydrochloride
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Methylene-[1]oxazepane hydrochloride. As a reactive nitrogen-containing heterocycle, this compound requires stringent adherence to safety and waste management procedures to protect laboratory personnel and ensure environmental compliance. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to manage chemical waste with confidence and precision.
Hazard Assessment and Risk Analysis
Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. 6-Methylene-[1]oxazepane hydrochloride and structurally similar compounds are classified as hazardous. The primary risks are associated with its irritant properties.[2]
The causality behind these hazards stems from its molecular structure: the strained ring system, the reactive exocyclic methylene group, and the nitrogen heteroatom can contribute to its biological activity and irritant effects. Therefore, treating this compound as a hazardous substance is the foundational principle of its management lifecycle.
Table 1: GHS Hazard Summary for Structurally Similar Compounds
A robust PPE protocol is non-negotiable when handling 6-Methylene-[1]oxazepane hydrochloride in any form—pure, in solution, or as waste. The goal is to create a complete barrier against potential exposure.
Table 2: Required Personal Protective Equipment
Protection Type
Specification
Rationale
Eye/Face Protection
Tightly fitting safety goggles with side-shields or a face shield.
Protects against splashes of solutions or contact with airborne powder, preventing serious eye irritation.[3]
Prevents direct skin contact, which can cause irritation.[3] Contaminated gloves must be disposed of as hazardous waste.
Body Protection
A standard laboratory coat. For larger quantities, a chemical-resistant apron is advised.
Protects against incidental contact and contamination of personal clothing.
Respiratory Protection
Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[4]
Waste Segregation and Collection Workflow
The proper segregation of hazardous waste is a critical control point to prevent dangerous chemical reactions and ensure compliant disposal.[5] Never dispose of this chemical down the drain or in regular trash.[1][5]
Step-by-Step Collection Protocol:
Designate a Waste Container:
For Solids: Use a clearly labeled, wide-mouth container made of a compatible material like High-Density Polyethylene (HDPE).
For Liquids (e.g., solutions): Use a sealable, leak-proof container, also made of a compatible material. This container must be stored in secondary containment to mitigate spills.[5]
Label the Container: Before adding any waste, affix a completed EHS Hazardous Waste Label.[5] The label must include:
The full chemical name: "6-Methylene-[1]oxazepane hydrochloride" (no abbreviations).
The concentration and quantity of the waste.
The date the waste was first added.
Add Waste:
Always handle the waste inside a chemical fume hood while wearing appropriate PPE.
Carefully transfer the waste into the designated container. Use a funnel for liquids to prevent contaminating the container's exterior.[6]
Do not overfill the container. A safe maximum is 90% of its capacity to allow for expansion.[6]
Seal and Store:
Securely seal the container lid immediately after adding waste.[1]
Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for segregating and storing waste.
Spill and Emergency Decontamination Procedures
Accidental spills must be managed immediately and safely. The primary objective is to contain the spill, decontaminate the area, and protect personnel.
Small Spills (in a chemical fume hood):
Alert Personnel: Notify others in the immediate area.
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[4]
Collect Debris: Carefully scoop the absorbed material into a designated hazardous waste container.
Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if appropriate), then with soap and water.
Package Waste: All cleanup materials (absorbent, gloves, wipes) are considered hazardous waste and must be placed in the sealed container for disposal.[3]
Large Spills (outside a fume hood):
Evacuate: Immediately evacuate the area and alert all nearby personnel.
Isolate: Close the doors to the affected area to prevent the spread of vapors or dust.
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.
Personnel Decontamination:
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[7]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
Final Disposal Pathway
All hazardous chemical waste is managed under a "cradle-to-grave" principle, which means the generating institution is responsible for it from creation to final destruction.[1]
Storage Limit: Do not accumulate more than 55 gallons of hazardous waste in your laboratory. Once a container is full, it must be scheduled for disposal.[1]
Schedule Pickup: Contact your institution's EHS department to schedule a pickup of the full and properly labeled waste container.[5]
Documentation: Ensure all necessary paperwork or electronic logs are completed as required by your institution for waste tracking.
Ultimate Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective method for destroying organic compounds like this is high-temperature incineration.[8]
By adhering to these rigorous procedures, you ensure that the disposal of 6-Methylene-[1]oxazepane hydrochloride is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.